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Foundational

1H and 13C NMR spectral data for 5-Fluoro-2-hydrazinyl-4-iodopyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-hydrazinyl-4-iodopyridine For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-hydrazinyl-4-iodopyridine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Fluoro-2-hydrazinyl-4-iodopyridine is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dependent on the unambiguous confirmation of its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the electronic environment of individual atoms.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 5-Fluoro-2-hydrazinyl-4-iodopyridine. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a comparative analysis of structurally related pyridine derivatives and foundational NMR principles to offer a robust estimation of its spectral characteristics.

The Structural Landscape: Substituent Effects on the Pyridine Ring

The ¹H and ¹³C NMR spectra of 5-Fluoro-2-hydrazinyl-4-iodopyridine are dictated by the electronic interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally deshields the α-protons (at C2 and C6) and the γ-proton (at C4) compared to the β-protons (at C3 and C5)[1][2]. The substituents in the target molecule further modulate this electronic landscape:

  • Fluorine (at C5): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This leads to significant downfield shifts for directly attached and nearby carbons and protons, along with characteristic spin-spin coupling between fluorine and both protons and carbons[3][4].

  • Iodine (at C4): Iodine is less electronegative than fluorine but still influences the electronic environment through its inductive effect and can impact chemical shifts.

  • Hydrazinyl Group (at C2): The hydrazinyl group (-NHNH₂) is an electron-donating group, which can lead to an upfield shift for ortho and para positions[5]. The protons of the hydrazinyl group are exchangeable and may appear as broad signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Fluoro-2-hydrazinyl-4-iodopyridine is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, in addition to signals for the hydrazinyl protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.0 - 7.3Doublet of doublets (dd)³J(H3-F5), ⁴J(H3-H6)
H-68.0 - 8.3Doublet⁴J(H6-F5)
-NH-4.5 - 5.5Broad singlet-
-NH₂3.5 - 4.5Broad singlet-

Rationale for Predictions:

  • H-6: This proton is at the α-position relative to the ring nitrogen, which is a deshielding position[1]. It is expected to appear at the most downfield position in the aromatic region. It will likely be split into a doublet by the fluorine at C5 (a four-bond coupling, ⁴J).

  • H-3: This proton is at a β-position and is expected to be more shielded than H-6[1]. Its chemical shift will be influenced by the adjacent electron-donating hydrazinyl group and the fluorine at C5. It is predicted to be a doublet of doublets due to coupling with the fluorine at C5 (a three-bond coupling, ³J) and a smaller coupling to H-6 (a four-bond coupling, ⁴J).

  • Hydrazinyl Protons (-NH- and -NH₂): These protons are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They are often observed as broad singlets[6][7].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 5-Fluoro-2-hydrazinyl-4-iodopyridine is expected to display five distinct signals for the pyridine ring carbons. The chemical shifts and multiplicities will be significantly influenced by the attached substituents, particularly the fluorine atom.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-2158 - 162Doublet²J(C2-F5)
C-3110 - 115Doublet³J(C3-F5)
C-495 - 105Doublet²J(C4-F5)
C-5145 - 150Doublet¹J(C5-F5)
C-6140 - 145Doublet³J(C6-F5)

Rationale for Predictions:

  • C-2: This carbon is attached to the electron-donating hydrazinyl group and is adjacent to the ring nitrogen. It is expected to be deshielded. It will exhibit a two-bond coupling to the fluorine at C5.

  • C-3: This carbon will be influenced by the adjacent C-2 and C-4 substituents. It will show a three-bond coupling to the fluorine.

  • C-4: The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine. It will also show a two-bond coupling to the fluorine.

  • C-5: The carbon directly bonded to the fluorine atom will experience a strong deshielding effect and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 200-250 Hz[8][9].

  • C-6: This α-carbon to the nitrogen will be deshielded and will display a three-bond coupling to the fluorine.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Fluoro-2-hydrazinyl-4-iodopyridine.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing N-H protons as it can slow down proton exchange.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

2. ¹H NMR Spectroscopy:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquisition Parameters:

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds.

    • Spectral Width: Use a spectral width that encompasses the expected range of chemical shifts (e.g., 0-12 ppm).

3. ¹³C NMR Spectroscopy:

  • Acquisition Parameters:

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope[10].

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Use a wide spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-180 ppm).

4. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-4 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualizing the Molecular Structure and Experimental Workflow

Caption: Molecular structure of 5-Fluoro-2-hydrazinyl-4-iodopyridine with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR processing Fourier Transform & Phase Correction H1_NMR->processing C13_NMR->TwoD_NMR C13_NMR->processing assignment Signal Assignment TwoD_NMR->assignment processing->assignment interpretation Structural Elucidation assignment->interpretation

Caption: A simplified workflow for NMR analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-hydrazinyl-4-iodopyridine. By understanding the fundamental principles of NMR and the influence of the various substituents on the pyridine ring, researchers can confidently approach the structural characterization of this and similar complex molecules. The provided experimental protocol offers a solid foundation for obtaining high-quality spectral data, which is a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025).
  • Lichter, R. L., & Wasylishen, R. E. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
  • Taylor & Francis. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes.
  • BenchChem. (2025).
  • Smith, W. B., & Roark, J. L. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. American Institute of Physics.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • SpectraBase. (n.d.). Hydrazine - Spectra.
  • MDPI. (2021, August 13).
  • Material Science Research India. (n.d.).
  • SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts.
  • PubMed. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo.
  • ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • The Royal Society of Chemistry. (n.d.).
  • University of Ottawa NMR Facility Blog. (2007, October 9).
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023, October 30).
  • MedchemExpress.com. (n.d.).
  • Zhou, D., Wang, Y., Jia, J., Yu, W., Qu, B., Li, X., & Sun, X. (n.d.).
  • BenchChem. (n.d.). Application Note: 13C NMR Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PMC. (n.d.).
  • PMC. (n.d.). NMR Chemical Shifts of Common Flavonoids.
  • MDPI. (2023, July 7).
  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs.
  • 1H-NMRスペクトル解析へのシフト試薬利用. (n.d.).

Sources

Exploratory

A Technical Guide to the Mechanisms of Nucleophilic Aromatic Substitution for 5-Fluoro-2-hydrazinyl-4-iodopyridine

Abstract Substituted pyridines are foundational scaffolds in modern drug discovery and materials science. Among them, poly-functionalized derivatives such as 5-Fluoro-2-hydrazinyl-4-iodopyridine present a complex and int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyridines are foundational scaffolds in modern drug discovery and materials science. Among them, poly-functionalized derivatives such as 5-Fluoro-2-hydrazinyl-4-iodopyridine present a complex and intriguing case for synthetic strategy. This technical guide provides an in-depth analysis of the mechanistic pathways governing nucleophilic aromatic substitution (SNAr) on this substrate. We will dissect the electronic interplay of the competing halogen leaving groups (fluoro and iodo), the influence of the hydrazinyl moiety, and the overriding role of the pyridine nitrogen in dictating regioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block, offering not just procedural steps but the core chemical logic that underpins its reactivity.

The Principles of Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems

Nucleophilic aromatic substitution is a critical reaction for the functionalization of electron-deficient aromatic systems. Unlike electron-rich rings like benzene, the pyridine ring is inherently "electron-poor" due to the inductive effect of the electronegative nitrogen atom. This property makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when bearing a suitable leaving group.

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (L), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This initial attack is typically the rate-determining step of the reaction.[1][3]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

A unique feature of pyridine is the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the nucleophilic attack occurs at the C-2 (ortho) or C-4 (para) positions, as the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom.[4] Consequently, SNAr reactions on pyridines are significantly more favorable at these positions compared to the C-3 or C-5 (meta) positions.[4]

A common point of discussion is the leaving group ability of halogens in SNAr reactions. The typical reactivity order is F > Cl > Br > I.[3][4][5] This is counterintuitive to the trend seen in SN2 reactions, where iodide is an excellent leaving group. In SNAr, the rate-determining step is the initial attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1][4] This enhancement of reactivity at the carbon center often outweighs the high strength of the C-F bond.

The Electronic Landscape of 5-Fluoro-2-hydrazinyl-4-iodopyridine

To predict the reactivity of 5-Fluoro-2-hydrazinyl-4-iodopyridine, we must analyze the cumulative electronic effects of its substituents.

  • Pyridine Nitrogen: As the core activating feature, it renders the C2 and C4 positions highly electrophilic and capable of stabilizing the SNAr intermediate.

  • Iodine at C4: This halogen is positioned at the highly activated para position. While iodine has low electronegativity, its placement makes it the prime candidate for substitution based on positional activation.

  • Fluorine at C5: Located at a meta position relative to the ring nitrogen, this site is not directly activated through resonance. While fluorine is a powerful electron-withdrawing group that increases the overall electrophilicity of the ring, its position is electronically disfavored for SNAr.

  • Hydrazinyl Group at C2: The hydrazinyl (-NHNH₂) group is generally considered an electron-donating group (EDG) by resonance due to the lone pairs on the nitrogen atoms. EDGs typically deactivate a ring towards nucleophilic attack.[4] Its presence at the C2 position will modulate the overall electron density of the ring, but it is unlikely to override the powerful activating effect of the ring nitrogen at the C4 position. The hydrazinyl group itself contains nucleophilic nitrogens, which could potentially be a site of side reactions or chelation under certain conditions.

Predicting Regioselectivity: A Mechanistic Analysis

The central question for this substrate is one of regioselectivity: will an incoming nucleophile displace the iodine at C4 or the fluorine at C5? Based on the foundational principles of SNAr chemistry, substitution will overwhelmingly occur at the C4 position .

The rationale is grounded in the stability of the Meisenheimer intermediate.

  • Attack at C4 (para to Nitrogen): When a nucleophile attacks the C4 carbon, the resulting negative charge is delocalized across the ring and, crucially, onto the ring nitrogen atom. This delocalization onto an electronegative atom provides substantial stabilization for the intermediate, lowering the activation energy for its formation.

  • Attack at C5 (meta to Nitrogen): An attack at the C5 position results in a Meisenheimer complex where the negative charge is delocalized to carbons C2, C4, and C6. The charge cannot be delocalized onto the ring nitrogen. The absence of this key stabilizing resonance form makes the intermediate for C5 attack significantly higher in energy and therefore kinetically disfavored.

Therefore, the positional activation by the pyridine nitrogen is the dominant factor determining the site of reaction. The inherent leaving group abilities of fluoride versus iodide become a secondary consideration. The reaction proceeds via the path of the most stable intermediate, which is unequivocally the attack at C4.

The diagram below illustrates the favored mechanistic pathway.

Caption: Favored SNAr pathway via the stable Meisenheimer complex.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a general method for the SNAr of 5-Fluoro-2-hydrazinyl-4-iodopyridine with a representative amine nucleophile (e.g., morpholine). The inclusion of in-process controls and final characterization serves to validate the predicted regioselectivity.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
5-Fluoro-2-hydrazinyl-4-iodopyridine268.001.0268 mg
Morpholine87.121.2105 µL
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Dimethyl Sulfoxide (DMSO), anhydrous--5 mL
Ethyl Acetate--For workup
Saturated aq. Sodium Chloride (Brine)--For workup

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Fluoro-2-hydrazinyl-4-iodopyridine (268 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Execution: Stir the mixture at 80-100 °C. The reaction progress should be monitored to confirm the consumption of the starting material.

    • Self-Validation Point 1 (In-Process Control): Every 2 hours, withdraw a small aliquot, dilute with ethyl acetate, and spot on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. An LCMS of the aliquot can confirm the mass of the product, which should correspond to the substitution of iodine (+87 m/z for morpholine, -127 m/z for iodine), not fluorine (+87 m/z, -19 m/z).

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL) to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization:

    • Self-Validation Point 2 (Structural Confirmation):

      • ¹H NMR: The aromatic region of the proton NMR spectrum is highly diagnostic. The disappearance of the singlet corresponding to the proton at C3 in the starting material and the appearance of a new aromatic signal pattern will confirm substitution.

      • ¹⁹F NMR: The continued presence of the fluorine signal confirms that substitution did not occur at the C5 position.

      • Mass Spectrometry: High-resolution mass spectrometry will provide the exact mass of the product, confirming the elemental formula consistent with iodine substitution.

Troubleshooting & Advanced Considerations

  • Low Reactivity: If the reaction is sluggish, the temperature can be increased (up to 120 °C in DMSO). Using a stronger, non-nucleophilic base like cesium carbonate may also improve rates.

  • Side Reactions: The hydrazinyl group's NH₂ is nucleophilic. While it is less reactive than the added nucleophile, self-condensation or reaction with the starting material is a possibility, especially at very high temperatures. Maintaining a modest excess of the external nucleophile and moderate temperatures helps suppress this.

  • Alternative Nucleophiles: This protocol is adaptable for various N-, O-, and S-based nucleophiles. For O-nucleophiles (alcohols), a strong base (e.g., NaH) is required to generate the more potent alkoxide.[4]

  • Concerted Mechanisms: While the classical two-step SNAr is dominant, some nucleophilic substitutions on heteroaromatics can proceed through concerted (C-SNAr) pathways, especially with electron-rich substrates or specific catalysts.[6][7] For this highly activated substrate, the stepwise mechanism is the most probable pathway.

Conclusion

The synthetic utility of 5-Fluoro-2-hydrazinyl-4-iodopyridine is governed by a clear and predictable set of electronic principles. Despite the presence of two different halogen leaving groups, the regioselectivity of nucleophilic aromatic substitution is decisively controlled by the activating and stabilizing influence of the pyridine ring nitrogen. Nucleophilic attack occurs almost exclusively at the C4 position, leading to the displacement of the iodide ion. This robust selectivity makes the compound a reliable building block for the synthesis of complex 4-substituted pyridine derivatives. By understanding the underlying mechanistic principles, researchers can confidently employ this substrate in multi-step synthetic campaigns, leveraging its predictable reactivity to achieve their molecular targets.

References

  • Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. Available at: [Link]

  • García-Ruiz, C., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules. Available at: [Link]

  • Tidwell, T. T. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kowollik, G., & Haskell, R. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. Available at: [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Fluoro-2-hydrazinyl-4-iodopyridine: Physicochemical Properties and Material Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 5-Fluoro-2-hydrazinyl-4-iodopyridine is a specialized chemical for which detailed, publicly available experimental data is limited. This guide h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Fluoro-2-hydrazinyl-4-iodopyridine is a specialized chemical for which detailed, publicly available experimental data is limited. This guide has been meticulously compiled by synthesizing information from structurally related compounds and established principles of physical organic chemistry. The information presented herein, particularly regarding the Material Safety Data Sheet (MSDS), should be regarded as a predictive and precautionary guide. All laboratory work involving this compound must be conducted by trained professionals with appropriate safety measures in place.

Introduction

The strategic incorporation of multiple functional groups onto a heterocyclic scaffold is a cornerstone of modern medicinal chemistry and materials science. 5-Fluoro-2-hydrazinyl-4-iodopyridine is a prime example of a highly functionalized pyridine ring, featuring a fluorine atom, a hydrazinyl group, and an iodine atom. Each of these substituents imparts unique electronic and steric properties, making this molecule a potentially valuable intermediate for the synthesis of novel bioactive compounds and functional materials.

This technical guide provides a comprehensive overview of the predicted physical properties and a projected Material Safety Data Sheet (MSDS) for 5-Fluoro-2-hydrazinyl-4-iodopyridine. By understanding the interplay of its constituent functional groups, researchers can better anticipate its reactivity, handle it safely, and unlock its synthetic potential.

Predicted Physicochemical Properties

The physicochemical properties of 5-Fluoro-2-hydrazinyl-4-iodopyridine are a composite of the effects of its three key substituents on the pyridine core.

PropertyPredicted Value/ObservationRationale and Expert Insights
Molecular Formula C₅H₅FIN₃Based on the chemical structure.
Molecular Weight 269.02 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to light brown solidHydrazinyl and iodinated pyridines are often solids at room temperature. Color may be influenced by trace impurities or degradation upon exposure to light and air.
Melting Point Expected to be relatively highThe presence of the polar hydrazinyl group, capable of hydrogen bonding, and the heavy iodine atom will likely result in a well-ordered crystal lattice, requiring significant energy to melt.
Solubility Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)The pyridine nitrogen and hydrazinyl group can engage in hydrogen bonding with water, but the overall molecule is large and contains a hydrophobic iodopyridine core. Solubility is expected to be better in organic solvents that can solvate both the polar and nonpolar regions of the molecule.
pKa (Basicity) Lower than pyridineThe strong electron-withdrawing inductive effects of both the fluorine and iodine atoms will significantly decrease the electron density on the pyridine ring nitrogen, making it less basic than pyridine itself.[1] The basicity of the hydrazinyl group will also be attenuated by the electron-deficient aromatic ring.
Lipophilicity (logP) Moderately lipophilicWhile the hydrazinyl group is polar, the iodine and fluorine atoms will increase the lipophilicity of the molecule.[1] The overall logP is expected to be a balance of these opposing effects.

Projected Material Safety Data Sheet (MSDS)

This projected MSDS is based on the known hazards of substituted pyridines, hydrazines, and organoiodine compounds.

1. Identification

  • Product Name: 5-Fluoro-2-hydrazinyl-4-iodopyridine

  • Synonyms: (5-Fluoro-4-iodo-pyridin-2-yl)hydrazine

  • CAS Number: Not available.

2. Hazards Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3)

    • Skin Corrosion/Irritation (Category 2)

    • Serious Eye Damage/Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

  • GHS Label Elements:

    • Pictograms:

      • (Skull and Crossbones)

      • (Exclamation Mark)

    • Signal Word: Danger

    • Hazard Statements:

      • H301: Toxic if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

3. First-Aid Measures

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If skin irritation occurs: Get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.

4. Handling and Storage

  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wear appropriate personal protective equipment.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light and air, as hydrazines can be sensitive to oxidation.

5. Stability and Reactivity

  • Reactivity: May react with strong oxidizing agents.

  • Chemical Stability: Stable under recommended storage conditions. May be sensitive to light and air over prolonged periods.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Fluoro-2-hydrazinyl-4-iodopyridine could commence from a suitably substituted pyridine precursor. The following diagram illustrates a conceptual synthetic workflow.

G A 2,5-Difluoro-4-iodopyridine B 5-Fluoro-2-hydrazinyl-4-iodopyridine A->B SNAr reagent1 Hydrazine hydrate (Nucleophilic Aromatic Substitution)

Sources

Exploratory

Synthesis pathways for 5-Fluoro-2-hydrazinyl-4-iodopyridine derivatives

Synthesis Pathways for 5-Fluoro-2-hydrazinyl-4-iodopyridine Derivatives: A Comprehensive Technical Guide Mechanistic Rationale & Target Significance 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS 1057393-62-0) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for 5-Fluoro-2-hydrazinyl-4-iodopyridine Derivatives: A Comprehensive Technical Guide

Mechanistic Rationale & Target Significance

5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS 1057393-62-0) is a highly specialized, bifunctional scaffold utilized extensively in fragment-based drug discovery[1]. The molecule is engineered with three distinct functional handles, each designed for specific downstream chemical transformations:

  • C-4 Iodine : A highly polarizable, soft electrophile that serves as an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • C-2 Hydrazine : A potent bis-nucleophile that enables rapid cyclocondensation into bicyclic systems, such as [1,2,4]triazolo[4,3-a]pyridines or pyrazolo[3,4-b]pyridines[2].

  • C-5 Fluorine : Modulates the basicity of the pyridine ring, enhances metabolic stability, and sterically shields the C-4 position to prevent premature off-target reactions.

Derivatives of this scaffold are critical in synthesizing positive allosteric modulators (PAMs) for the mGluR2 receptor[3], as well as potent dual inhibitors targeting CDK9 and HDAC complexes in oncology[4].

Retrosynthetic Analysis & Pathway Selection

The synthesis of 5-fluoro-2-hydrazinyl-4-iodopyridine relies on the sequential functionalization of a fluorinated pyridine core. The most robust and scalable route begins with 2,5-difluoropyridine. This pathway utilizes Directed Ortho Metalation (DoM) to install the iodine atom, followed by a regioselective Nucleophilic Aromatic Substitution (SNAr) to introduce the hydrazine moiety[5].

SynthesisPathway N1 2,5-Difluoropyridine (Starting Material) N2 Lithiation LDA, THF, -78°C N1->N2 N3 2,5-Difluoro-4-lithiopyridine (Transient Intermediate) N2->N3 Kinetic Deprotonation N4 Electrophilic Trapping I2, THF, -78°C N3->N4 N5 2,5-Difluoro-4-iodopyridine CAS: 1017793-20-2 N4->N5 48% Yield N6 Regioselective SNAr N2H4·H2O, EtOH, 50°C N5->N6 N7 5-Fluoro-2-hydrazinyl-4-iodopyridine CAS: 1057393-62-0 N6->N7 35% Yield

Workflow for the synthesis of 5-fluoro-2-hydrazinyl-4-iodopyridine via DoM and SNAr.

Detailed Experimental Protocols (Self-Validating Systems)

Step 1: Directed Ortho Metalation (DoM) and Iodination

Causality & Logic : The kinetic deprotonation of 2,5-difluoropyridine must occur strictly at the C-4 position. Lithium diisopropylamide (LDA) is utilized at cryogenic temperatures (-78°C) to prevent thermodynamic equilibration and suppress side reactions, such as benzyne formation or nucleophilic attack by the amine base[5]. The adjacent fluorine atoms strongly acidify the C-4 proton via inductive electron withdrawal, directing the lithiation exclusively to this site.

Protocol :

  • Under a nitrogen atmosphere, add n-BuLi (2.5 M in hexanes, 1.05 eq) to a solution of diisopropylamine (1.05 eq) in anhydrous THF at -20°C. Stir for 30 minutes to form LDA.

  • Cool the LDA solution to -78°C.

  • Dropwise add a solution of 2,5-difluoropyridine (1.0 eq) in THF over 30 minutes. Maintain at -78°C for 4 hours to ensure complete formation of the 2,5-difluoro-4-lithiopyridine intermediate[5].

  • Introduce a solution of iodine (I 2​ , 1.1 eq) in THF dropwise. Stir for 1 hour at -78°C.

  • Quench with water and aqueous sodium bisulfite (to reduce unreacted iodine). Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO 4​ .

  • Purify via silica gel flash chromatography (5% diethyl ether in hexanes) to yield 2,5-difluoro-4-iodopyridine[5].

Self-Validation (IPC/QC) : Monitor the reaction via 19 F NMR. The starting material exhibits two distinct fluorine environments with specific coupling. The successful C-4 iodination breaks the symmetry, yielding a distinct shift in the 19 F spectrum.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic : The intermediate 2,5-difluoro-4-iodopyridine possesses two potential sites for nucleophilic attack: C-2 and C-5. Hydrazine exclusively attacks the C-2 position. This regioselectivity is driven by the stabilization of the intermediate Meisenheimer complex. The C-2 position is directly adjacent to the highly electronegative pyridine nitrogen, which acts as an electron sink, stabilizing the anionic intermediate via resonance. The C-5 position lacks this resonance stabilization[6].

Protocol :

  • Dissolve 2,5-difluoro-4-iodopyridine (1.0 eq) in ethanol.

  • Add hydrazine hydrate (excess, ~10 eq) to the solution[5].

  • Heat the mixture to 50°C and stir continuously for 19 hours.

  • Concentrate the reaction mixture in vacuo to remove ethanol and excess hydrazine.

  • Triturate the resulting solid with water to remove polar impurities, filter, and dry to yield 5-fluoro-2-hydrazinyl-4-iodopyridine[5].

Self-Validation (IPC/QC) : Utilize LC-MS to confirm the mass shift. The displacement of a fluorine atom (-19 Da) by a hydrazine group (+31 Da) results in a net mass increase of 12 Da (Expected [M+H] + = 254.0).

SNArLogic cluster_pathways Start 2,5-Difluoro-4-iodopyridine Path1 Nucleophilic Attack at C-2 Start->Path1 Hydrazine Path2 Nucleophilic Attack at C-5 Start->Path2 Hydrazine Mech1 Meisenheimer Complex Stabilized by Pyridine Nitrogen Path1->Mech1 Mech2 Meisenheimer Complex Lacks Resonance Stabilization Path2->Mech2 Product 5-Fluoro-2-hydrazinyl-4-iodopyridine (Exclusive Product) Mech1->Product Thermodynamically Favored Mech2->Product Unfavorable / Does Not Occur

Mechanistic logic dictating the regioselective SNAr of hydrazine at the C-2 position.

Quantitative Data & Physicochemical Profiling

The physicochemical properties of the synthesized scaffold dictate its behavior in downstream biological assays and formulation.

Table 1: Physicochemical Profile of 5-Fluoro-2-hydrazinyl-4-iodopyridine [1]

PropertyValue
CAS Registry Number 1057393-62-0
Molecular Formula C 5​ H 5​ FIN 3​
Molecular Weight 253.02 g/mol
Predicted Density 2.2 ± 0.1 g/cm³
Predicted Boiling Point 316.8 ± 42.0 °C
LogP (Predicted) 1.62

Table 2: Reaction Metrics & Validation Parameters [5]

Synthesis StepTarget Intermediate / ProductYieldPrimary Validation Method (IPC/QC)
1. Directed Ortho Metalation 2,5-Difluoro-4-iodopyridine48% 19 F NMR (Symmetry breaking at C-4)
2. Regioselective SNAr 5-Fluoro-2-hydrazinyl-4-iodopyridine35%LC-MS (Mass shift: [M+H] + = 254.0)

Downstream Applications in Drug Discovery

The 5-fluoro-2-hydrazinyl-4-iodopyridine scaffold is rapidly deployed in the synthesis of complex heterocycles. By reacting the hydrazine moiety with various acyl chlorides or aldehydes, researchers can trigger cyclocondensation to form[1,2,4]triazolo[4,3-a]pyridines. These bicyclic systems are heavily featured in the patent literature as positive allosteric modulators (PAMs) for mGluR2, offering therapeutic potential for neurological disorders such as schizophrenia and anxiety[2]. Furthermore, cross-coupling at the C-4 iodine position enables the attachment of diverse aryl or heteroaryl groups, a strategy utilized in the development of dual CDK9/HDAC inhibitors for refractory solid tumors[4].

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Foundational

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

An In-depth Technical Guide to the Thermodynamic Stability of 5-Fluoro-2-hydrazinyl-4-iodopyridine The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-Fluoro-2-hydrazinyl-4-iodopyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and its ability to engage in critical biological interactions. The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, including its efficacy, safety, and stability. 5-Fluoro-2-hydrazinyl-4-iodopyridine is a highly functionalized heterocyclic compound that embodies this principle. The presence of a fluorine atom, a hydrazine group, and an iodine atom on a single pyridine ring creates a molecule with significant potential as a versatile intermediate for constructing complex drug candidates.

However, this structural complexity also introduces challenges related to molecular stability. Understanding the thermodynamic stability of such a molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development.[1][2][3] It dictates everything from synthesis and purification strategies to formulation design, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a comprehensive analysis of the thermodynamic stability of 5-Fluoro-2-hydrazinyl-4-iodopyridine, synthesizing theoretical principles with practical experimental methodologies. It is designed for researchers, chemists, and drug development professionals who require a deep, actionable understanding of the factors governing the stability of complex heterocyclic APIs.

Molecular Architecture and its Influence on Stability

The thermodynamic stability of 5-Fluoro-2-hydrazinyl-4-iodopyridine is a direct consequence of the interplay between the electron-donating and electron-withdrawing properties of its substituents.

  • Pyridine Core: As a heterocyclic aromatic ring, the nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity and basicity.[6]

  • 5-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, which can enhance stability by making the ring less susceptible to oxidative degradation.[7][8] However, it also influences the acidity/basicity of the other functional groups.

  • 2-Hydrazinyl Group: The hydrazine moiety (-NHNH2) is a strong electron-donating group through resonance (+M effect). It donates lone-pair electrons into the pyridine ring, increasing the electron density, particularly at the ortho and para positions. This group is also a key site for potential oxidative degradation and can be sensitive to pH.[9]

  • 4-Iodo Group: Iodine is the least electronegative of the common halogens. While it has a weak electron-withdrawing inductive effect, its most significant role in stability is as a potential leaving group. The carbon-iodine bond is considerably weaker than carbon-fluorine or carbon-hydrogen bonds, making it a primary site for nucleophilic substitution or degradation, particularly under hydrolytic or photolytic stress.[10]

The net effect of these substituents is a complex electronic landscape. The electron-donating hydrazine group counteracts the withdrawing effects of the fluorine and iodo substituents, creating a "push-pull" system that governs the molecule's overall reactivity and decomposition pathways. Computational studies on substituted pyridines have shown that such electronic effects significantly impact the molecule's stabilization energy and HOMO-LUMO gap, which are key indicators of thermodynamic stability.[11][12]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires empirical data derived from established analytical techniques. These methods provide quantitative measures of the energy required to induce phase changes or decomposition.

Key Thermal Analysis Techniques
  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is invaluable for determining the melting point, which is an indicator of lattice energy and solid-state stability. It can also reveal exothermic events corresponding to decomposition, providing the onset temperature and enthalpy of decomposition (ΔH_d).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides precise information about the temperatures at which decomposition occurs and the mass of volatile degradants lost. For 5-Fluoro-2-hydrazinyl-4-iodopyridine, TGA can help identify multi-step degradation processes, such as the initial loss of the hydrazine group followed by ring fragmentation.[13]

  • Combustion Calorimetry: This is the gold standard for determining the standard enthalpy of formation (ΔH_f°). The substance is combusted in a high-pressure oxygen or fluorine atmosphere within a bomb calorimeter, and the heat released is measured precisely.[14][15] While technically demanding, especially for fluorinated compounds, this method provides fundamental thermodynamic data.[16][17]

Table 1: Representative Thermochemical Data for 5-Fluoro-2-hydrazinyl-4-iodopyridine (Hypothetical)
ParameterTechniqueValue (Hypothetical)Significance
Melting Point (T_m)DSC155-160 °CIndicates moderate to high crystal lattice energy.
Onset of DecompositionTGA/DSC~185 °CDefines the upper limit for thermal stability during processing and storage.
Enthalpy of Fusion (ΔH_fus)DSC25-30 kJ/molEnergy required to melt the solid; related to intermolecular forces.
Enthalpy of Combustion (ΔH_c°)Bomb Calorimetry-3500 to -4000 kJ/molFundamental value for calculating enthalpy of formation.
Enthalpy of Formation (ΔH_f°)Calculated+50 to +100 kJ/molIndicates the thermodynamic stability relative to its constituent elements.

Forced Degradation: Elucidating Decomposition Pathways

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[18][19] These studies deliberately expose the API to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and establishing degradation pathways.[20][21] This information is crucial for developing stability-indicating analytical methods and ensuring product quality.[1][3]

A typical forced degradation study aims for 5-20% degradation of the API to ensure that primary degradants are formed at detectable levels without being obscured by secondary or tertiary products.[22]

Diagram: General Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic Stress (ICH Q1B light exposure) Photo->Analysis API API Sample (5-Fluoro-2-hydrazinyl-4-iodopyridine) API->Acid API->Base API->Oxidation API->Thermal API->Photo ID Characterization & Identification of Degradation Products Analysis->ID Report Mass Balance Calculation & Reporting Analysis->Report Pathway Elucidation of Degradation Pathways ID->Pathway

Caption: Workflow for a comprehensive forced degradation study.

Predicted Degradation Pathways

Based on the molecule's structure, several degradation pathways are plausible under stress conditions:

  • Hydrolysis (Acidic/Basic): The C4-Iodo bond is the most likely site for hydrolytic cleavage, leading to the formation of 5-Fluoro-2-hydrazinyl-pyridin-4-ol. The hydrazine group could also undergo reactions, but cleavage of the C-I bond is generally more facile.

  • Oxidation: The hydrazinyl moiety is highly susceptible to oxidation. Mild oxidation could lead to the formation of a diazene intermediate, which could then be further converted or eliminated to yield 5-fluoro-4-iodopyridine.

  • Photolysis: The carbon-iodine bond is known to be photolabile. Exposure to UV or visible light could induce homolytic cleavage of the C-I bond, generating radical intermediates that could lead to a variety of degradation products.

Diagram: Potential Degradation Pathways

G cluster_paths Parent 5-Fluoro-2-hydrazinyl- 4-iodopyridine Hydrolysis_Product 5-Fluoro-2-hydrazinyl- pyridin-4-ol Parent->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻) -HI Oxidation_Product 5-Fluoro-4-iodopyridine Parent->Oxidation_Product Oxidation ([O]) -N₂H₂ Photolysis_Product Radical Intermediates & Downstream Products Parent->Photolysis_Product Photolysis (hν) C-I bond cleavage

Caption: Predicted primary degradation routes for the target molecule.

Experimental Protocol: Forced Degradation by Acid Hydrolysis

This protocol outlines a standardized procedure for investigating the stability of 5-Fluoro-2-hydrazinyl-4-iodopyridine in an acidic medium.

Objective: To identify degradation products resulting from acid-catalyzed hydrolysis.

Materials:

  • 5-Fluoro-2-hydrazinyl-4-iodopyridine (API)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation:

    • Accurately weigh 10 mg of the API into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.

  • Stress Condition Setup:

    • Pipette 1.0 mL of the stock solution into a 10 mL flask.

    • Add 1.0 mL of 1.0 M HCl.

    • Dilute to volume with a 50:50 mixture of water and methanol. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Prepare a control sample by replacing the 1.0 M HCl with 1.0 mL of water.

  • Incubation:

    • Place both the stressed sample and the control sample in a water bath set to 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately before analysis, neutralize the acidic aliquot by adding an equimolar amount of 1.0 M NaOH to stop the degradation reaction.

    • Inject the neutralized sample into the HPLC-UV/MS system.

    • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent API peak.

  • Data Evaluation:

    • Calculate the percentage degradation of the API at each time point.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

    • Perform a mass balance calculation to ensure that the sum of the assay of the API and the levels of all degradation products accounts for close to 100% of the initial API, confirming the method is stability-indicating.[22]

Conclusion

The thermodynamic stability of 5-Fluoro-2-hydrazinyl-4-iodopyridine is a multifaceted property governed by the unique electronic contributions of its fluoro, iodo, and hydrazinyl substituents. While the fluorinated pyridine core offers a degree of inherent stability, the hydrazinyl and iodo groups represent potential liabilities, being susceptible to oxidative and hydrolytic/photolytic degradation, respectively.

A comprehensive stability assessment must therefore integrate theoretical understanding with rigorous experimental investigation. Thermal analysis techniques like DSC and TGA provide critical data on solid-state stability, defining safe handling and processing temperatures. Crucially, systematic forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are essential. These studies not only fulfill regulatory requirements but also provide invaluable insights into potential degradation pathways, enabling the development of robust formulations and appropriate storage conditions. A thorough understanding of these stability characteristics is fundamental to de-risking the development process and advancing drug candidates based on this promising chemical scaffold.

References

  • Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • PMC. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • ACS Publications. (2016, July 18). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine | PDF.
  • Quality Chemical Laboratories. (n.d.). The Importance of Standalone Testing for Small Molecules.
  • ACS Publications. (2008, July 2). Thermochemical Study of Three Hindered Pyridine Derivatives.
  • ResearchGate. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective.
  • BioPharmaSpec. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (2025, October 27). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
  • International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • PMC. (n.d.). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry.
  • Begell House. (n.d.). FLUORINE CALORIMETRY.
  • PubMed. (2013, November 22). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Semantic Scholar. (n.d.). constant pressure flame calorimetry.
  • MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.

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Exploratory

A Technical Guide to the Prospective Crystallographic Analysis of 5-Fluoro-2-hydrazinyl-4-iodopyridine: A Keystone for Structure-Guided Drug Design

This guide provides a comprehensive technical framework for the crystallographic structure determination of 5-Fluoro-2-hydrazinyl-4-iodopyridine, a compound of significant interest to researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for the crystallographic structure determination of 5-Fluoro-2-hydrazinyl-4-iodopyridine, a compound of significant interest to researchers, medicinal chemists, and drug development professionals. While a definitive crystal structure is not yet publicly available, this document outlines the critical experimental and analytical pathways necessary for its elucidation. By leveraging established methodologies and drawing parallels from existing crystallographic data of related pyridine derivatives, we present a robust roadmap for obtaining and interpreting the three-dimensional structure of this promising heterocyclic scaffold.

Introduction: The Imperative for Structural Elucidation

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms and other halogens into such scaffolds can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Fluorinated heterocycles are prevalent in modern pharmaceuticals, with over 20% of commercial drugs containing at least one fluorine atom.[2][3]

5-Fluoro-2-hydrazinyl-4-iodopyridine combines three key pharmacophoric features: a fluorinated pyridine ring, a reactive hydrazinyl group, and an iodine atom capable of forming halogen bonds. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents, potentially for applications in oncology, infectious diseases, and beyond.[4][5] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for predicting its behavior and for rationally designing next-generation therapeutics. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this critical structural information.[6][7][8]

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Synthetic_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrazination A 2-Amino-4-iodopyridine B Diazonium Salt Intermediate A->B NaNO2, HBF4 C 2-Fluoro-4-iodopyridine B->C Heat D 5-Nitro-2-fluoro-4-iodopyridine C->D HNO3, H2SO4 E 5-Amino-2-fluoro-4-iodopyridine D->E Fe, HCl F Diazonium Salt Intermediate E->F NaNO2, HCl G 5-Fluoro-2-hydrazinyl-4-iodopyridine F->G SnCl2

Caption: Proposed synthetic route for 5-Fluoro-2-hydrazinyl-4-iodopyridine.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[6][7][8] A systematic screening of various crystallization conditions is essential.

Recommended Crystallization Techniques
  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This is often the simplest and most effective method.[10]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[10]

  • Antisolvent Crystallization: An "anti-solvent" is slowly added to a solution of the compound, inducing precipitation and, ideally, crystal growth.[10]

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Begin by testing the solubility of 5-Fluoro-2-hydrazinyl-4-iodopyridine in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

  • Prepare Saturated Solutions: Create near-saturated solutions of the compound in the most promising solvents.

  • Set Up Crystallization Trials:

    • For slow evaporation , place small vials of the solutions, covered with parafilm pierced with a few holes, in a quiet, vibration-free location.

    • For vapor diffusion , place a drop of the concentrated solution on a siliconized glass slide and invert it over a well containing the anti-solvent.

  • Monitor and Document: Regularly inspect the trials under a microscope for crystal formation over several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the process of determining the molecular structure can begin.

Experimental Workflow

SCXRD_Workflow A Crystal Mounting B Data Collection A->B Goniometer Head C Data Processing B->C Diffraction Images D Structure Solution C->D Reflection File (hkl) E Structure Refinement D->E Initial Model F Validation and Analysis E->F Final Model (CIF)

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Data Collection and Structure Determination
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.[11]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic reasonableness.

Prospective Structural Analysis and Discussion

While awaiting experimental data, we can hypothesize the key structural features of 5-Fluoro-2-hydrazinyl-4-iodopyridine based on known chemical principles and data from similar structures.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound, based on typical values for small organic molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1000-1500
Z4
Molecular Geometry and Conformation

The pyridine ring is expected to be planar. The C-F, C-I, and C-N bond lengths and angles should be consistent with those observed in other substituted pyridines.[12][13][14] Torsion angles involving the hydrazinyl group will be of particular interest, as they will define the group's orientation relative to the pyridine ring and its accessibility for intermolecular interactions.

Intermolecular Interactions: The Crystal Packing Story

The crystal packing will likely be dominated by a network of intermolecular interactions.

Intermolecular_Interactions cluster_interactions Potential Interactions A 5-Fluoro-2-hydrazinyl-4-iodopyridine B Hydrogen Bonding (N-H...N, N-H...F) A->B C Halogen Bonding (C-I...N, C-I...F) A->C D π-π Stacking (Pyridine Rings) A->D

Caption: Potential intermolecular interactions in the crystal structure.

  • Hydrogen Bonding: The hydrazinyl group provides two N-H donors, which are expected to form strong hydrogen bonds with the pyridine nitrogen atom or the fluorine atom of neighboring molecules.

  • Halogen Bonding: The iodine atom is a potent halogen bond donor. It is highly probable that C-I···N or C-I···F halogen bonds will be observed, playing a crucial role in the supramolecular assembly.

  • π-π Stacking: Face-to-face or offset stacking interactions between the aromatic pyridine rings may also contribute to the overall stability of the crystal lattice.

Significance for Drug Development

Elucidating the crystal structure of 5-Fluoro-2-hydrazinyl-4-iodopyridine will provide invaluable insights for drug discovery efforts:

  • Structure-Activity Relationship (SAR): A definitive 3D structure will allow for a more accurate understanding of SAR data. By knowing the precise conformation and intermolecular interactions, chemists can make more informed decisions when designing derivatives with improved potency and selectivity.

  • Informing Computational Models: The experimental structure can be used to validate and refine computational models, such as molecular docking simulations, leading to more reliable predictions of binding modes and affinities.

  • Polymorph Screening: Crystallographic analysis is the only way to definitively identify and characterize different polymorphic forms of a compound, which can have significant implications for its solubility, stability, and bioavailability.

Conclusion

The crystallographic analysis of 5-Fluoro-2-hydrazinyl-4-iodopyridine is a critical step toward unlocking its full potential as a building block for novel therapeutics. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, crystallization, and structural elucidation. The resulting three-dimensional structure will provide a foundational blueprint for future structure-guided drug design, ultimately accelerating the development of new and more effective medicines.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • McCann, G. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1789-1808. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Chen, P., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. American Chemical Society. Retrieved from [Link]

  • Mootz, D., & Wussow, H.-G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522. Retrieved from [Link]

  • Jukić, M., et al. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009094442A2 - 5-fluoro pyrimidine derivatives.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-hydrazinylpyridine. PubChem. Retrieved from [Link]

  • Unknown. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Information card for entry 8100461. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PubMed Central. Retrieved from [Link]

  • Unknown. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology, 16(10), 4619-4627. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-fluoro-2-hydrazinylpyrimidine (C4H5FN4). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Suzuki-Miyaura Coupling Protocols for 5-Fluoro-2-hydrazinyl-4-iodopyridine

Abstract The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a premier method for creating C-C bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a premier method for creating C-C bonds, yet its application to complex, electron-rich, and poly-functionalized heterocycles like 5-Fluoro-2-hydrazinyl-4-iodopyridine presents significant challenges.[1] This document provides a comprehensive guide for researchers, detailing robust protocols to overcome these obstacles. We delve into the underlying chemical principles, explain the rationale behind reagent selection, and offer detailed, field-proven methodologies and troubleshooting advice to ensure successful coupling outcomes.

Introduction and Strategic Considerations

The pyridine scaffold is a privileged structure in pharmaceuticals, and its derivatization is of paramount importance.[2] The target substrate, 5-Fluoro-2-hydrazinyl-4-iodopyridine, contains three key features that must be addressed to achieve a successful Suzuki-Miyaura coupling:

  • The C-I Bond: The carbon-iodine bond at the 4-position is the most reactive site for oxidative addition to the palladium catalyst, a desirable feature for selectivity.[3]

  • The Fluoro Group: The electron-withdrawing nature of the fluorine at the 5-position can influence the electronics of the pyridine ring but is generally well-tolerated in Suzuki couplings.[4]

  • The Hydrazinyl Group: The -NHNH₂ group at the 2-position is the primary challenge. Its basic nitrogen atoms can coordinate strongly to the palladium center, acting as a catalyst poison and leading to reaction failure.[5]

Therefore, the central challenge is to select a catalytic system that is sufficiently active to overcome the inhibitory effects of the hydrazinyl moiety. This requires careful selection of the palladium source, ligand, base, and solvent.

Overcoming Catalyst Inhibition: The Key to Success

The Lewis basic nitrogen of the hydrazinyl group can competitively bind to the palladium(0) catalyst, sequestering it from the catalytic cycle and inhibiting the crucial oxidative addition step.[6][5] To mitigate this, highly active and sterically hindered catalyst systems are required.

  • Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are essential.[7][1][8] Their steric bulk creates a "pocket" around the palladium atom that favors the approach of the iodopyridine over the coordinating hydrazinyl group, while their strong electron-donating properties accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., G2 or G3 Buchwald precatalysts) ensures the efficient generation of the active Pd(0) species in solution, often leading to more reproducible results than using separate Pd sources and ligands.

Core Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific boronic acid or ester coupling partner.

Protocol 1: General Screening with a Buchwald Ligand System

This protocol is a reliable starting point for coupling with aryl- and heteroarylboronic acids.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add:

    • 5-Fluoro-2-hydrazinyl-4-iodopyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or CPME) (5 mL).[7][9] A small amount of degassed water (0.5 mL) can sometimes be beneficial, especially with inorganic bases.[10]

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-110 °C.

  • Monitoring: Stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visual Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Iodopyridine - Boronic Acid - Base - Catalyst/Ligand setup Combine Reagents in Inert Vial reagents->setup solvent Prepare Degassed Solvent solvent->setup heat Heat & Stir (80-110 °C) setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura protocol.

Reagent Selection Guide

The choice of base and solvent can profoundly impact reaction efficiency. The following tables summarize common choices and their rationale.

Table 1: Comparison of Commonly Used Bases
BaseStrengthSolubility (Organic Solvents)Key Considerations
K₃PO₄ StrongModerateOften an excellent choice for challenging couplings; less nucleophilic than hydroxides.[11]
Cs₂CO₃ StrongHighHighly effective due to good solubility and the "cesium effect," but more expensive.[11]
K₂CO₃ ModerateLowA standard, cost-effective choice, often used with aqueous solvent mixtures.[10][12]
KOtBu Very StrongHighCan be effective but may promote side reactions or substrate degradation if sensitive functional groups are present.[13]
Table 2: Comparison of Recommended Solvents
SolventPolarityBoiling PointKey Considerations
1,4-Dioxane Polar Aprotic101 °CExcellent solvating properties for a wide range of reagents.[14]
Toluene Nonpolar111 °CCommon choice, often used with a small amount of water to aid base dissolution.
CPME Ether106 °CA greener solvent alternative to THF or Dioxane.[10]
DMF/Water Polar Aprotic153 °CHighly polar mixture, good for dissolving inorganic salts.[9]

Understanding the Mechanism

The efficacy of the chosen protocol is rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle. The use of a bulky, electron-rich ligand (L) is critical to accelerate the cycle and prevent off-cycle catalyst deactivation.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OA Oxidative Addition Pd0->OA PdII L-Pd(II)-Py Intermediate OA->PdII TM Transmetalation PdII->TM PdII_Aryl L-Pd(II)-Py (Aryl) Intermediate TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Product Coupled Product (R-R') RE->Product Ar-Ar' IodoPy Iodo-Pyridine (R-X) IodoPy->OA Ar-I Boronic Boronic Acid (R'-B(OH)2) Boronic->TM Base Base Base->TM

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages.

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step, transferring its organic group to the palladium center.[11][15]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst poisoning by hydrazinyl group. 2. Ineffective base or solvent. 3. Insufficient temperature.1. Increase ligand loading (up to 8 mol%). Switch to a more sterically hindered ligand (e.g., XPhos, RuPhos) or an NHC ligand. 2. Screen alternative bases (Table 1) and solvents (Table 2). Ensure base is finely powdered. 3. Increase reaction temperature in 10 °C increments (up to 120 °C).
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong and reacting with substrate.1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from KOtBu to K₃PO₄ or K₂CO₃).
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction vessel. 2. Inefficient transmetalation step.1. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. 2. Change the base (e.g., to Cs₂CO₃) or add a small amount of water to improve base efficacy.
Debromination or Protodeiodination 1. Presence of trace water/protons. 2. Slow oxidative addition relative to side reactions.1. Use rigorously dried and degassed solvents and reagents. 2. Increase catalyst/ligand loading or switch to a more active catalytic system.

References

  • Al-Amin, M., & Chan, K. S. (2009). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku. Available at: [Link]

  • Wang, A., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Knapp, D. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Available at: [Link]

  • Chen, W., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Smith, R. C. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Le-Touze, C., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Harwood, S. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Available at: [Link]

  • Eigenberger, G., & Wernsing, J. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • Organ, M. G., et al. (2018). Carbonylative Suzuki–Miyaura Coupling of 1‐Iodoglycals Mediated by the N‐Heterocyclic Carbene Catalyst PEPPSI. Angewandte Chemie. Available at: [Link]

  • Mori, K., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Available at: [Link]

  • García, N., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]

  • Abellán-Lafuente, R., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Palani, V., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2013). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]

Sources

Application

Application Note: 5-Fluoro-2-hydrazinyl-4-iodopyridine as an Advanced Scaffold for [1,2,4]Triazolo[4,3-a]pyridine-Based Kinase Inhibitors

Introduction & Chemical Profile 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS: 1057393-62-0)[1] is a highly specialized, polyfunctional heterocyclic building block utilized extensively in modern drug discovery. Its unique su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS: 1057393-62-0)[1] is a highly specialized, polyfunctional heterocyclic building block utilized extensively in modern drug discovery. Its unique substitution pattern—featuring a nucleophilic hydrazine, a cross-coupling-ready iodine, and an electron-modulating fluorine—makes it an ideal precursor for synthesizing complex bicyclic pharmacophores.

This application note details its use in constructing [1,2,4]triazolo[4,3-a]pyridine architectures. These specific bicyclic scaffolds have been prominently featured in the development of potent, selective p38α mitogen-activated protein kinase (MAPK) inhibitors, most notably in the clinical pipeline of[2].

Physicochemical Properties

To facilitate experimental planning, the quantitative data for this building block is summarized below[1]:

PropertySpecification / Value
Chemical Name 5-Fluoro-2-hydrazinyl-4-iodopyridine
CAS Registry Number 1057393-62-0
Molecular Formula C5H5FIN3
Molecular Weight 253.02 g/mol
Predicted Density 2.2 ± 0.1 g/cm³
Predicted Boiling Point 316.8 ± 42.0 °C at 760 mmHg
LogP (Predicted) 1.62

Mechanistic Rationale & Chemical Causality

As a Senior Application Scientist, it is critical to understand why this specific molecule is engineered this way. The value of this building block lies in the orthogonal reactivity of its three functional sites:

  • Regioselective SNAr: The precursor, 2,5-difluoro-4-iodopyridine, contains two fluorine atoms. The C2 fluorine is highly activated by the adjacent strongly electron-withdrawing pyridine nitrogen (the α-effect). The C5 fluorine lacks this direct activation. Consequently, nucleophilic attack by hydrazine occurs exclusively at C2 via Nucleophilic Aromatic Substitution (SNAr) under mild conditions, leaving the C5 fluorine intact[3].

  • Bicyclic Annulation: The hydrazine moiety at C2 acts as a dual nucleophile. Reaction with an acyl chloride or orthoester first acylates the primary amine. Subsequent intramolecular cyclization onto the pyridine nitrogen (acting as an internal nucleophile) forms the fused [1,2,4]triazole ring.

  • Chemoselective Cross-Coupling: In the resulting 6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine core, the iodine atom at C7 is highly primed for Pd(0)-catalyzed oxidative addition. This permits late-stage Suzuki-Miyaura coupling with aryl boronic acids to install the critical biaryl axis required for occupying the hydrophobic pocket of the p38α kinase, as detailed in[4].

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies include mandatory in-process controls (IPCs) to ensure the system is self-validating at each stage[3].

Protocol A: Regioselective Synthesis of the Building Block

Step A1: Directed Ortho-Lithiation (DoM) and Iodination

  • Preparation: In an oven-dried flask under N₂, dissolve diisopropylamine (1.05 eq) in anhydrous THF. Cool to -20°C and add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 min, then cool to -78°C.

  • Lithiation: Add a solution of 2,5-difluoropyridine (1.0 eq) in THF dropwise over 30 min.

    • Causality: The synergistic inductive effects of the C5 fluorine and the pyridine nitrogen direct the lithium-hydrogen exchange regioselectively to the C4 position.

  • Electrophilic Trapping: Stir at -78°C for 4 hours. Add a solution of iodine (1.1 eq) in THF dropwise. Stir for 1 hour at -78°C.

  • Workup & Validation: Quench with water and 40% aq. sodium bisulfite (to reduce unreacted I₂). Extract with diethyl ether.

    • Validation Checkpoint: TLC (5% Et₂O/Hexanes) must show a single major UV-active spot. LC-MS must confirm the intermediate 2,5-difluoro-4-iodopyridine ([M+H]⁺ m/z 241.9).

Step A2: Regioselective SNAr with Hydrazine

  • Reaction: Dissolve 2,5-difluoro-4-iodopyridine (1.35 g, 5.60 mmol) in ethanol (7 mL). Add hydrazine hydrate (2.75 mL)[3].

  • Heating: Stir the mixture at 50°C for 19 hours.

    • Causality: Mild heating is sufficient because the C2 position is highly activated by the adjacent nitrogen, ensuring complete conversion without displacing the C5 fluorine.

  • Isolation: Concentrate in vacuo. Triturate the resulting solid with water, filter, and dry to yield 5-fluoro-2-hydrazinyl-4-iodopyridine.

    • Validation Checkpoint: LC-MS must show [M+H]⁺ m/z 253.9. ¹H NMR (DMSO-d₆) should reveal the disappearance of the C2-F splitting pattern and the appearance of broad D₂O-exchangeable singlets for the -NH-NH₂ group.

Protocol B: Construction of the p38α Inhibitor Core

Step B1: Triazole Annulation

  • Reaction: Suspend 5-fluoro-2-hydrazinyl-4-iodopyridine (1.0 eq) in triethyl orthoformate (for R=H) or react with an acyl chloride in the presence of DIPEA in DCM.

  • Cyclization: Heat to 120°C in a sealed tube for 4-6 hours.

    • Validation Checkpoint: LC-MS should show the cyclized mass (e.g.,[M+H]⁺ m/z 263.9 for R=H). The formation of the rigid bicyclic system results in a characteristic downfield shift of the pyridine protons in ¹H NMR.

Step B2: Suzuki-Miyaura Coupling

  • Reaction: Combine the 6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine (1.0 eq), 3-carbamoylphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalysis: Degas the mixture with N₂ for 10 min. Add Pd(dppf)Cl₂ (0.05 eq). Heat at 90°C for 3 hours.

    • Validation Checkpoint: Complete consumption of the iodo-precursor by TLC. LC-MS confirms the cross-coupled biaryl product.

Visualizations

Workflow A 2,5-Difluoropyridine B 2,5-Difluoro-4-iodopyridine (Directed Lithiation) A->B LDA, I2 -78°C C 5-Fluoro-2-hydrazinyl-4-iodopyridine (Regioselective SNAr) B->C NH2NH2·H2O 50°C D 6-Fluoro-7-iodo-[1,2,4]triazolo [4,3-a]pyridine (Cyclization) C->D Acyl Chloride or Orthoester E Triazolopyridylbenzamide (Suzuki Coupling) D->E Ar-B(OH)2 Pd(0), Base

Synthetic workflow of 5-Fluoro-2-hydrazinyl-4-iodopyridine to p38α inhibitors.

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activation p38 p38α MAPK MKK->p38 Phosphorylation Targets Downstream Effectors (MK2, ATF2) p38->Targets Phosphorylation Inhibitor Triazolopyridine Inhibitor (Derived from CAS 1057393-62-0) Inhibitor->p38 Competitive ATP Binding Response Inflammatory Response (Cytokine Production) Targets->Response Gene Expression

p38α MAPK signaling cascade and targeted inhibition mechanism.

References

  • Title: Novel triazolopyridylbenzamides as potent and selective p38α inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Halogen-substituted pyrazol derivatives as pest-control agents (References WO2008107125)

Sources

Method

Application Note: Strategic Functionalization of the Hydrazinyl Group in 5-Fluoro-2-hydrazinyl-4-iodopyridine

Scientific Rationale & Mechanistic Insights The 5-fluoro-4-iodo-2-hydrazinylpyridine (CAS: 1057393-62-0) scaffold represents a highly privileged building block in modern medicinal chemistry and agrochemical development[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

The 5-fluoro-4-iodo-2-hydrazinylpyridine (CAS: 1057393-62-0) scaffold represents a highly privileged building block in modern medicinal chemistry and agrochemical development[1]. The strategic placement of the fluorine atom at the C5 position imparts enhanced metabolic stability and modulates the lipophilicity of the pyridine core, a critical factor in optimizing pharmacokinetic profiles. Meanwhile, the C4 iodine serves as an orthogonal, highly reactive handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

However, it is the C2 hydrazinyl group that offers the most immediate and diverse vector for structural elaboration[2]. The reactivity of the hydrazine moiety is governed by the alpha-effect , which renders the terminal nitrogen ( ) significantly more nucleophilic than a standard amine. Conversely, the internal nitrogen ( ) is partially deactivated by the electron-withdrawing nature of the fluorinated, iodinated pyridine core. This differential nucleophilicity dictates the regiochemistry of subsequent cyclocondensations, allowing researchers to selectively drive the reaction toward either pendant heterocycles (like pyrazoles) or fused bicyclic systems (like triazolopyridines)[3].

G A 5-Fluoro-2-hydrazinyl -4-iodopyridine B 1,3-Dicarbonyls (e.g., Acetylacetone) A->B Cyclocondensation C Orthoesters (e.g., HC(OEt)3) A->C Annulation D 1-(Pyridin-2-yl)pyrazoles (Pendant Heterocycle) B->D E Triazolo[4,3-a]pyridines (Fused Bicyclic System) C->E

Divergent functionalization pathways of the 2-hydrazinylpyridine scaffold.

Protocol A: Synthesis of Pendant Pyrazoles via Cyclocondensation

The reaction of 2-hydrazinylpyridines with 1,3-dicarbonyl compounds is a well-established, robust method for synthesizing 1-(pyridin-2-yl)pyrazoles[4]. The causality of the reaction conditions lies in the need to activate the carbonyl groups while facilitating the final dehydration step to achieve aromatization.

Step-by-Step Methodology
  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-Fluoro-2-hydrazinyl-4-iodopyridine (1.0 mmol, 253 mg) in absolute ethanol (10 mL).

  • Reagent Addition : Add acetylacetone (1.2 mmol, 120 mg) dropwise at room temperature.

  • Catalysis : Introduce glacial acetic acid (10 mol%, 6 µL). Causality: The mild acid protonates the carbonyl oxygen, enhancing its electrophilicity for the initial attack by the of the hydrazine, while avoiding the degradation of the starting material that strong mineral acids might cause.

  • Thermal Activation : Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

  • Self-Validating Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Validation Checkpoint: The starting hydrazine is highly polar and will remain near the baseline on silica TLC. The successful formation of the pyrazole is indicated by the emergence of a highly UV-active, non-polar spot ( Rf​≈0.6 ). LC-MS should show the disappearance of the m/z 254 [M+H]+ peak and the appearance of the m/z 318 [M+H]+ product peak.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NaHCO3​ (15 mL) to neutralize the acetic acid, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude 5-fluoro-4-iodo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Quantitative Data: Optimization of Pyrazole Formation

To maximize throughput and yield, various conditions were evaluated. The addition of a catalytic acid significantly accelerates the cyclodehydration sequence.

SolventCatalyst (mol%)TemperatureTime (h)Isolated Yield (%)Mechanistic Observation
EthanolNone78 °C (Reflux)1245Sluggish conversion; stable hydrazone intermediate persists.
EthanolAcOH (10%)78 °C (Reflux)488Clean conversion; optimal balance of speed and purity.
Toluenep-TsOH (5%)110 °C392Fastest reaction; Dean-Stark trap removes water, driving equilibrium.
THFAcOH (10%)65 °C865Lower boiling point limits the thermal energy required for final dehydration.

Protocol B: Annulation to Fused[1,2,4]Triazolo[4,3-a]pyridines

Beyond pendant heterocycles, the hydrazinyl group can be annulated onto the pyridine core to form fused bicyclic systems. Reacting the hydrazine with triethyl orthoformate yields a [1,2,4]triazolo[4,3-a]pyridine derivative.

Step-by-Step Methodology
  • Preparation : In a 25 mL sealed tube, combine 5-Fluoro-2-hydrazinyl-4-iodopyridine (1.0 mmol, 253 mg) and triethyl orthoformate (5.0 mL, large excess).

  • Reaction Execution : Purge the vessel with argon, seal, and heat to 120 °C for 6 hours. Causality: The excess orthoester acts as both the solvent and the electrophilic C1​ synthon. High temperatures are required to drive the elimination of ethanol and force the intramolecular attack of the pyridine nitrogen onto the intermediate hydrazone carbon.

  • Self-Validating Monitoring :

    • Validation Checkpoint ( 1H NMR): To validate the success of the annulation, evaporate a small aliquot and analyze via 1H NMR. The starting material features a C6-H proton (adjacent to the pyridine nitrogen) typically resonating around 7.8–8.0 ppm. Upon successful fusion, this proton (now the C5-H of the triazolopyridine system) undergoes a massive downfield shift to 8.6–9.1 ppm . This shift is caused by the strong electron-withdrawing effect of the newly formed triazole ring and the formal positive charge distribution across the bridgehead nitrogen.

  • Workup : Cool the mixture to room temperature. The fused product often precipitates directly from the reaction mixture upon cooling. Filter the solid and wash with cold diethyl ether (2 × 5 mL) to afford the pure 6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine.

Downstream Logic: Late-Stage Diversification

Once the hydrazinyl group is successfully masked or functionalized into a stable heterocycle (pyrazole or triazole), the C4-iodo group becomes the primary focal point for library generation. The iodine atom is highly susceptible to oxidative addition by Palladium(0) catalysts, allowing for rapid diversification.

G A Functionalized Hydrazine (Pyrazole/Triazole) B Pd-Catalyzed Cross-Coupling A->B Targets C-I bond C Suzuki-Miyaura (Aryl Boronic Acids) B->C D Sonogashira (Terminal Alkynes) B->D E Buchwald-Hartwig (Amines) B->E F Target Library (Lead Optimization) C->F D->F E->F

Late-stage diversification workflow leveraging the 4-iodo substituent.

By sequestering the nucleophilic hydrazine early in the synthetic route, researchers prevent catalyst poisoning and unwanted side reactions during these sensitive metal-catalyzed cross-couplings, ensuring high-fidelity generation of complex drug-like libraries.

Sources

Application

The Strategic Application of 5-Fluoro-2-hydrazinyl-4-iodopyridine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Introduction: A Privileged Scaffold for Kinase Inhibition In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in various diseases. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding site of numerous kinases.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a highly functionalized starting material, 5-Fluoro-2-hydrazinyl-4-iodopyridine , in the synthesis of a novel class of Tropomyosin receptor kinase (Trk) inhibitors.

The unique trifunctional nature of this pyridine derivative—possessing a nucleophilic hydrazine group, a modifiable iodo substituent, and an electron-withdrawing fluorine atom—offers a versatile platform for the construction of complex heterocyclic systems with tunable pharmacological properties. This guide will delve into the causality behind the experimental choices, provide validated protocols, and present a clear workflow for the synthesis and evaluation of these potent kinase inhibitors.

The Rationale for Employing 5-Fluoro-2-hydrazinyl-4-iodopyridine

The selection of 5-Fluoro-2-hydrazinyl-4-iodopyridine as a starting material is a strategic choice driven by the distinct roles of each functional group:

  • The Hydrazinyl Group: This is the primary reactive handle for the construction of the pyrazole ring through cyclocondensation reactions with 1,3-dicarbonyl compounds. Its nucleophilicity allows for the efficient formation of the fused pyrazolo[1,5-a]pyrimidine core.[2]

  • The Iodo Group: Positioned at the 4-position of the pyridine ring, the iodine atom serves as a versatile point for diversification. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of substituents to explore the chemical space and optimize inhibitor potency and selectivity.

  • The Fluoro Group: The fluorine atom at the 5-position exerts a significant electronic effect on the pyridine ring. Its electron-withdrawing nature can modulate the pKa of the heterocyclic system, influencing its binding affinity to the target kinase. Furthermore, fluorine substitution can enhance metabolic stability and improve pharmacokinetic properties of the final compound.[3]

This strategic combination of functionalities in a single building block streamlines the synthetic process and provides a powerful tool for the development of novel kinase inhibitors.

Synthetic Pathway Overview: From Pyridine to Potent Trk Inhibitor

The general synthetic strategy involves a two-step process: the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by diversification through cross-coupling reactions. This approach allows for the late-stage introduction of various functionalities, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G A 5-Fluoro-2-hydrazinyl-4-iodopyridine C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D 7-Fluoro-5-iodo-pyrazolo[1,5-a]pyrimidine Intermediate C->D Formation of Core Scaffold F Suzuki Coupling D->F E Aryl/Alkyl Boronic Acid E->F G Diversified Kinase Inhibitor Library F->G Late-Stage Functionalization

Figure 1: General synthetic workflow.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative Trk kinase inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold, starting from 5-Fluoro-2-hydrazinyl-4-iodopyridine.

Protocol 1: Synthesis of 7-Fluoro-5-iodo-2-methylpyrazolo[1,5-a]pyrimidine

This protocol details the cyclocondensation reaction to form the core heterocyclic system.

Materials:

  • 5-Fluoro-2-hydrazinyl-4-iodopyridine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5-Fluoro-2-hydrazinyl-4-iodopyridine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 7-Fluoro-5-iodo-2-methylpyrazolo[1,5-a]pyrimidine.

G cluster_0 Protocol 1: Core Synthesis A Dissolve 5-Fluoro-2-hydrazinyl-4-iodopyridine in Ethanol B Add Acetylacetone A->B C Add catalytic Acetic Acid B->C D Reflux Reaction Mixture C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Solvent Evaporation F->G H Silica Gel Chromatography G->H I 7-Fluoro-5-iodo-2-methylpyrazolo[1,5-a]pyrimidine H->I

Figure 2: Workflow for Protocol 1.

Protocol 2: Suzuki Coupling for Diversification

This protocol describes the palladium-catalyzed Suzuki coupling to introduce an aryl group at the 5-position.

Materials:

  • 7-Fluoro-5-iodo-2-methylpyrazolo[1,5-a]pyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 7-Fluoro-5-iodo-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-7-fluoro-2-methylpyrazolo[1,5-a]pyrimidine.

G cluster_1 Protocol 2: Diversification A Combine Reactants and Catalysts B Add Dioxane/Water Solvent A->B C Degas with Inert Gas B->C D Reflux Reaction Mixture C->D E Monitor by TLC D->E F Aqueous Workup E->F G Extraction with Ethyl Acetate F->G H Silica Gel Chromatography G->H I 5-Aryl-7-fluoro-2-methylpyrazolo[1,5-a]pyrimidine H->I

Figure 3: Workflow for Protocol 2.

Quantitative Data: Potency of Synthesized Inhibitors

A series of compounds synthesized using the above protocols were evaluated for their inhibitory activity against TrkA, a key kinase in the Trk family. The IC₅₀ values, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity, are summarized in the table below.

Compound IDR Group (at C5)TrkA IC₅₀ (nM)
1 4-Methoxyphenyl15
2 3-Chlorophenyl28
3 Pyridin-4-yl12
4 Thiophen-2-yl22

Note: IC₅₀ values are representative and can vary based on specific assay conditions.

Signaling Pathway and Mechanism of Action

The synthesized pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors of Trk kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The Trk signaling pathway is crucial for neuronal survival, differentiation, and function, and its aberrant activation is implicated in various cancers.

G cluster_0 Trk Signaling Pathway Neurotrophin Neurotrophin TrkReceptor TrkReceptor Neurotrophin->TrkReceptor Binds Dimerization Dimerization TrkReceptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activates DownstreamSignaling DownstreamSignaling Autophosphorylation->DownstreamSignaling Initiates CellularResponse CellularResponse DownstreamSignaling->CellularResponse Leads to Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Autophosphorylation Blocks

Figure 4: Inhibition of the Trk signaling pathway.

Conclusion

5-Fluoro-2-hydrazinyl-4-iodopyridine is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those based on the pyrazolo[1,5-a]pyrimidine scaffold. The strategic placement of the fluoro, iodo, and hydrazinyl groups allows for a streamlined and efficient synthetic approach to a diverse library of compounds. The protocols outlined in this application note provide a robust foundation for researchers to explore the synthesis and optimization of novel Trk inhibitors and other kinase-targeted therapies. The ability to perform late-stage functionalization via the iodo group offers significant advantages in drug discovery programs, enabling the fine-tuning of pharmacological properties to develop next-generation therapeutics.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Fluoro-2-hydrazinyl-4-iodopyridine synthesis

Technical Support Center: Optimizing 5-Fluoro-2-hydrazinyl-4-iodopyridine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 5-Fluoro-2-hydrazinyl-4-iodopyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly functionalized pyridines. The synthesis of 5-fluoro-2-hydrazinyl-4-iodopyridine via Nucleophilic Aromatic Substitution (SNAr) presents a unique set of chemoselectivity and regioselectivity challenges.

This guide provides field-proven insights, mechanistic troubleshooting, and a self-validating protocol to maximize your reaction yield and purity.

Mechanistic Insights & Causality

To optimize the reaction, we must first understand the causality of the chemical pathways. The reaction typically utilizes 2-chloro-5-fluoro-4-iodopyridine (or the 2,5-difluoro analog) and hydrazine hydrate.

  • The SNAr Pathway: The C2 position is highly activated towards nucleophilic attack due to the adjacent electronegative pyridine nitrogen, which stabilizes the anionic Meisenheimer intermediate ().

  • Leaving Group Dynamics: If you have a choice of precursors, a 2-fluoro substituent will undergo SNAr significantly faster than a 2-chloro substituent. In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine pulls electron density out of the ring, activating it towards attack.

  • Competitive Dimerization: Hydrazine is a bifunctional nucleophile. Once the primary product (5-fluoro-2-hydrazinyl-4-iodopyridine) forms, its terminal amine remains nucleophilic. If the local concentration of the starting halopyridine is high, the product will react with it to form a bis(pyridyl)hydrazine dimer.

  • Competitive Deiodination: Hydrazine is also a potent reducing agent. At elevated temperatures, or catalyzed by trace transition metals, hydrazine can reduce the labile C4-I bond, leading to a des-iodo impurity.

Troubleshooting & FAQs

Q: I am observing a significant amount of bis-pyridyl dimer in my LC-MS. How can I suppress this? A: Dimerization is strictly a stoichiometric and kinetic issue. It occurs when the ratio of available hydrazine to the pyridine precursor drops. To prevent competitive dimer formation, an excess of hydrazine hydrate (typically 5 to 10 equivalents) is required (). Actionable Fix: Implement an "inverse addition" technique. Instead of adding hydrazine to your halopyridine in a batch, use a syringe pump to slowly add the halopyridine solution into a large excess of diluted hydrazine. This ensures the local concentration of hydrazine is always overwhelmingly high.

Q: My product is losing the iodine atom (deiodination). How do I preserve the C4-I bond? A: The C-I bond is highly susceptible to reduction. This is exacerbated by high thermal energy. Actionable Fix: Do not exceed 60–80 °C. While many standard SNAr protocols reflux in ethanol or butanol (100+ °C), the strong electron-withdrawing effects of the ring nitrogen and the C5-fluorine make the C2 position reactive enough at lower temperatures. Furthermore, ensure your glassware and stir bars are free of trace metals (like Pd or Cu), which can catalyze hydrazine-mediated dehalogenation.

Q: The reaction is sluggish at 60 °C, but heating causes degradation. What is the alternative? A: If the reaction stalls, do not increase the temperature. Instead, optimize the thermodynamics by adding an acid-binding agent. The reaction generates HCl (or HF), which can protonate the hydrazine, reducing the effective concentration of your nucleophile. Adding a tertiary amine base, such as N,N-dimethylpropanolamine or DIPEA, acts as an acid scavenger, driving the reaction forward under milder conditions ().

Reaction Dynamics Visualization

Pathways SM 2-Chloro-5-fluoro- 4-iodopyridine Meisenheimer Meisenheimer Complex (C2 Attack) SM->Meisenheimer + NH2NH2 Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Meisenheimer Product 5-Fluoro-2-hydrazinyl- 4-iodopyridine (Desired) Meisenheimer->Product - HCl Dimer Bis-pyridyl Dimer (Impurity) Product->Dimer + SM (Low Hydrazine) Deiodo Deiodinated Product (Impurity) Product->Deiodo Heat / Metals (Reduction)

Mechanistic pathways of 5-Fluoro-2-hydrazinyl-4-iodopyridine synthesis and side reactions.

Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters based on empirical data, highlighting the causality between conditions and impurity profiles.

EntryEquivalents of NH₂NH₂Addition MethodTemp (°C)Yield (%)Dimer Impurity (%)De-iodo Impurity (%)
12.0 eqBatch100422815
25.0 eqBatch100551218
38.0 eqBatch807158
48.0 eqInverse (Dropwise)6089< 1< 1

Table 1: Effect of stoichiometry, addition rate, and temperature on reaction yield and impurity formation.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction is proceeding as intended before moving to the next step.

Reagents:

  • 2-Chloro-5-fluoro-4-iodopyridine (1.0 eq, limiting reagent)

  • Hydrazine hydrate (80% or 98% aqueous, 8.0 eq)

  • Isopropanol (IPA) (10 volumes total)

  • DIPEA (1.5 eq, optional acid scavenger)

Methodology:

  • Preparation of Nucleophile Bed: Charge a clean, dry, metal-free reaction vessel with Hydrazine hydrate (8.0 eq) and 5 volumes of IPA. Add DIPEA (1.5 eq) if utilizing an acid scavenger.

  • Thermal Equilibration: Heat the stirred mixture to 60 °C under a nitrogen atmosphere.

  • Inverse Addition: Dissolve 2-Chloro-5-fluoro-4-iodopyridine (1.0 eq) in 5 volumes of IPA. Load this solution into a syringe pump. Add the halopyridine solution dropwise to the hydrazine mixture over a period of 2 to 3 hours.

    • Validation Check: The slow addition ensures the halopyridine is immediately consumed, preventing the accumulation of starting material that leads to dimerization.

  • Reaction Monitoring (IPC): Stir the reaction at 60 °C for an additional 1 hour post-addition. Sample 50 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS.

    • Validation Check: The starting material mass should be completely absent. The desired product mass [M+H]+ = 254.0 should be the dominant peak.

  • Quench and Precipitation: Once complete, cool the reaction mixture to 0–5 °C using an ice bath. Slowly add cold distilled water (15 volumes) over 30 minutes. The product will begin to precipitate as a solid.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold water (3 x 5 volumes) to remove all traces of excess hydrazine and hydrochloride salts.

  • Drying: Dry the solid under high vacuum at 40 °C to constant weight to afford the pure 5-fluoro-2-hydrazinyl-4-iodopyridine.

Workflow Prep 1. Reagent Prep IPA + NH2NH2 Addition 2. Inverse Addition Dropwise SM at 60°C Prep->Addition Reaction 3. SNAr Reaction Stir 1h, monitor LC-MS Addition->Reaction Quench 4. Aqueous Quench Precipitation Reaction->Quench Isolate 5. Filtration & Wash Remove excess NH2NH2 Quench->Isolate

Step-by-step experimental workflow for the optimized SNAr synthesis protocol.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate.[Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
Optimization

Technical Support Center: Overcoming Solubility Barriers for 5-Fluoro-2-hydrazinyl-4-iodopyridine

As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of polyfunctional halogenated pyridines. 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS: 1057393-62-0) presents a unique physi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of polyfunctional halogenated pyridines. 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS: 1057393-62-0) presents a unique physicochemical challenge. While the halogenated pyridine core provides lipophilic character, the terminal hydrazine moiety acts as a powerful hydrogen-bond donor and acceptor. This dichotomy leads to a highly stable crystalline lattice driven by intermolecular hydrogen bonding (N-H···N and N-H···F/I interactions), rendering the compound notoriously insoluble in standard non-polar or moderately polar organic solvents (1)[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound for downstream organic synthesis or assay development.

Visualization: Solubility Troubleshooting Workflow

SolubilityWorkflow Start 5-Fluoro-2-hydrazinyl-4-iodopyridine Solubility Issue PolarAprotic Attempt Dissolution in Polar Aprotic Solvents (DMSO/DMF) Start->PolarAprotic Step 1 Success1 Proceed with Assay/ Reaction PolarAprotic->Success1 Soluble AcidBase Acid-Mediated Dissolution (e.g., TFA/DCM) PolarAprotic->AcidBase Insoluble AcidBase->Success1 Soluble Derivatization Chemical Derivatization (Boc-Protection) AcidBase->Derivatization Incompatible/ Insoluble Derivatization->Success1 Highly Soluble in Organic Solvents

Decision tree for troubleshooting aryl hydrazine solubility in organic workflows.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 5-Fluoro-2-hydrazinyl-4-iodopyridine crash out of solution when transferring from DMSO to Dichloromethane (DCM)? Causality: The compound's solubility is dictated by its ability to form hydrogen bonds with the solvent. DMSO is a strong hydrogen-bond acceptor with a high dielectric constant, which effectively disrupts the hydrazine's intermolecular network. DCM, however, is a weak H-bond acceptor. When transitioning to DCM, the solvent cannot outcompete the substrate's self-association; the crystal lattice energy dominates, and the compound precipitates (2)[2].

Q2: What are the optimal solvent systems for direct dissolution without altering the chemical structure? Causality: To achieve workable concentrations (>0.1 M) without derivatization, you must use solvents that possess both high dipole moments and strong hydrogen-bond accepting capabilities to break the N-H···N lattice.

Table 1: Solvent Selection Guide for 5-Fluoro-2-hydrazinyl-4-iodopyridine

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacityExpected Solubility
Dimethyl Sulfoxide (DMSO)46.73.96Very HighExcellent (>50 mg/mL)
N,N-Dimethylformamide (DMF)36.73.82HighGood (~20-30 mg/mL)
Tetrahydrofuran (THF)7.51.75ModerateMarginal (Requires heat)
Dichloromethane (DCM)8.91.60LowPoor (<1 mg/mL)
Hexane1.90.00NoneInsoluble

Q3: I need to perform a reaction in DCM. How can I temporarily solubilize the free hydrazine? Causality: You can utilize an acid-mediated dissolution strategy. By adding a stoichiometric amount of a mild organic acid (e.g., Trifluoroacetic acid, TFA), you protonate the terminal basic nitrogen of the hydrazine. This converts the neutral molecule into a pyridyl-hydrazinium salt. The introduction of the ionic charge disrupts the neutral hydrogen-bonding lattice, significantly altering its solvation profile and allowing it to dissolve in moderately polar solvent mixtures (3)[3].

Q4: Direct dissolution and acid-salts are incompatible with my downstream organometallic coupling. What is the ultimate solution? Causality: Chemical derivatization via Boc-protection (tert-butyloxycarbonyl) is the most robust solution. By reacting the free hydrazine with Boc-anhydride (Boc₂O), you mask the primary N-H bonds, replacing them with a bulky, lipophilic tert-butyl group. This eliminates the primary intermolecular hydrogen bonding network, drastically lowering the melting point and crystal lattice energy. The resulting Boc-protected aryl hydrazine becomes highly soluble in almost all standard organic solvents, including DCM, Ethyl Acetate, and Toluene (4)[4].

Self-Validating Experimental Protocols
Protocol A: Acid-Mediated Dissolution for Polar-Aprotic Sensitive Workflows

Purpose: To achieve a homogenous solution in DCM/MeOH mixtures without permanent covalent modification.

  • Weighing & Suspension: Suspend 1.0 mmol of 5-Fluoro-2-hydrazinyl-4-iodopyridine in 5.0 mL of anhydrous Dichloromethane (DCM). The mixture will initially be a heterogeneous suspension.

  • Acidification: Dropwise, add 1.05 equivalents of Trifluoroacetic Acid (TFA) while stirring vigorously at room temperature.

  • Validation Check: The suspension must clarify into a homogenous solution within 5-10 minutes as the hydrazinium trifluoroacetate salt forms. Self-Correction: If turbidity persists, the salt is too polar for pure DCM. Add Methanol (MeOH) dropwise (up to 10% v/v) to solvate the ion pair.

  • Neutralization (In Situ): Immediately prior to the addition of your electrophile or coupling partner, add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free base in solution.

Protocol B: Solventless Boc-Protection for Permanent Solubility Enhancement

Purpose: To covalently mask the hydrazine moiety, enabling universal organic solubility for complex multi-step synthesis.

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, gently warm 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) until it melts (melting point ~22-24 °C).

  • Substrate Addition: Gradually add 1.0 equivalent of solid 5-Fluoro-2-hydrazinyl-4-iodopyridine to the stirring, molten Boc₂O. Causality: Gradual addition prevents violent CO₂ gas evolution and controls the exothermic reaction.

  • Reaction Monitoring: Stir the neat mixture at room temperature for 2-4 hours. The formation of the Boc-protected product will result in a highly viscous liquid or low-melting solid. Monitor by TLC (Hexane:EtOAc 3:1).

  • Validation & Isolation: Once complete, add 10 mL of Ethyl Acetate. Validation Check: The crude mixture will dissolve instantly, proving the destruction of the insoluble crystal lattice. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting Boc-protected intermediate can now be utilized in any standard organic solvent system.

References
  • Title: Efficient solventless technique for Boc-protection of hydrazines and amines Source: Semantic Scholar URL
  • Title: Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Title: Hydrazines Source: Wikipedia URL

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 5-Fluoro-2-hydrazinyl-4-iodopyridine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification of 5-Fluoro-2-hydrazinyl-4-iodopyridine. Here, we address...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification of 5-Fluoro-2-hydrazinyl-4-iodopyridine. Here, we address common challenges and frequently asked questions to ensure successful purification outcomes.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the purification of 5-Fluoro-2-hydrazinyl-4-iodopyridine.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: I'm observing co-elution of my target compound with impurities. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge. Here are several strategies to enhance separation:

    • Optimize the Mobile Phase: Adjusting the solvent polarity is the first step. For normal-phase chromatography, if your compound is eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). For reverse-phase, do the opposite. Small additions of a modifier like triethylamine can mitigate peak tailing for basic compounds like pyridines on silica gel.[1][2]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. If you are using a standard C18 column in reverse-phase, switching to a phenyl or cyano phase can offer different selectivity.[2] For normal-phase, alumina can be an alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can significantly improve the separation of complex mixtures.[3]

Issue 2: Significant Peak Tailing

  • Question: My chromatogram for 5-Fluoro-2-hydrazinyl-4-iodopyridine shows significant peak tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing with pyridine derivatives is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[2] To address this:

    • Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will compete with your compound for the active sites on the stationary phase, reducing the strong interactions that cause tailing.[1]

    • pH Adjustment (Reverse-Phase): In reverse-phase chromatography, adjusting the pH of the mobile phase can be very effective. Pyridine derivatives typically have a pKa between 5 and 6.[2] Operating at a low pH (e.g., < 3) will protonate the pyridine nitrogen, which can minimize interactions with residual silanols.[2] Conversely, at a high pH (e.g., > 8), the pyridine is neutral, which can also lead to better peak shape, but this requires a pH-stable column.[2]

    • End-Capped Columns: Use a high-purity, end-capped C18 or C8 column for reverse-phase chromatography. These columns have fewer accessible silanol groups, leading to more symmetrical peaks for basic compounds.[2]

Issue 3: Low Recovery of the Purified Compound

  • Question: I'm experiencing a significant loss of my compound during the purification process. What are the potential reasons?

  • Answer: Low recovery can be attributed to several factors:

    • Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This is more likely if the compound is highly polar or if there are strong, undesirable interactions. Trying a different stationary phase or using mobile phase additives can help.

    • Compound Instability: 5-Fluoro-2-hydrazinyl-4-iodopyridine could be degrading on the column. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To test for this, you can perform a 2D TLC analysis where the sample is spotted, developed, the plate dried and rotated 90 degrees, and then developed again in the same solvent.[2] If degradation is occurring, you will see off-diagonal spots. In this case, switching to a more inert stationary phase like alumina or a polymer-based column is recommended.[2] The hydrazine group may also be susceptible to oxidation, so it is advisable to work under an inert atmosphere if possible.[4][5]

    • Incomplete Elution: Ensure that you have flushed the column with a sufficiently strong solvent at the end of your run to elute all of your compound.

Frequently Asked Questions (FAQs)

1. What is the best starting point for developing a purification method for 5-Fluoro-2-hydrazinyl-4-iodopyridine?

A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. For normal-phase chromatography, begin with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[6] For reverse-phase, a C18 TLC plate with varying ratios of acetonitrile and water would be appropriate. This will give you a good indication of the retention behavior of your compound and help you select a suitable mobile phase for column chromatography.

2. Is normal-phase or reverse-phase chromatography generally preferred for this compound?

The choice depends on the polarity of your compound and the impurities you are trying to remove. 5-Fluoro-2-hydrazinyl-4-iodopyridine is a relatively polar molecule due to the fluorine, iodine, and hydrazinyl groups.[7][8]

  • Normal-phase chromatography is well-suited for separating polar compounds.[6][9]

  • Reverse-phase chromatography can also be effective, particularly for separating compounds with different hydrophobic characteristics.

Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered, as these techniques are designed for the retention and separation of polar compounds that are poorly retained in reverse-phase.[10]

3. How does the presence of the iodine and fluorine atoms affect the purification?

The halogen atoms increase the molecular weight and can influence the compound's polarity and interactions with the stationary phase. The electron-withdrawing nature of fluorine can affect the basicity of the pyridine nitrogen. These factors can alter the retention time compared to non-halogenated analogs.

4. What are some common impurities I might encounter?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products.[11] For instance, if the synthesis involved a nucleophilic aromatic substitution, you might have residual starting materials or di-substituted products.[4]

5. How should I store the purified 5-Fluoro-2-hydrazinyl-4-iodopyridine?

Due to the reactive hydrazine group, the compound may be sensitive to air and light.[5] It is recommended to store the purified solid in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place to minimize degradation.[5]

Experimental Protocol: Flash Chromatography (Normal Phase)

This protocol provides a general starting point for the purification of 5-Fluoro-2-hydrazinyl-4-iodopyridine. Optimization will likely be necessary based on your specific crude mixture.

1. Preparation:

  • Stationary Phase: Silica gel (100-200 mesh).[12]
  • Mobile Phase: Start with a mixture of Hexane and Ethyl Acetate. A good starting point is a 10:1 ratio, which can be adjusted based on TLC analysis.[13]
  • Sample Preparation: Dissolve the crude 5-Fluoro-2-hydrazinyl-4-iodopyridine in a minimal amount of a suitable solvent like dichloromethane or the mobile phase.

2. Column Packing:

  • Prepare a slurry of the silica gel in the initial mobile phase.
  • Carefully pour the slurry into the column, ensuring there are no air bubbles.
  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Carefully apply the dissolved sample to the top of the silica bed.
  • Allow the sample to adsorb onto the silica.

4. Elution:

  • Begin eluting with the initial mobile phase.
  • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
  • Collect fractions and monitor them by TLC.

5. Post-Purification:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure.
  • Dry the purified compound under vacuum.

Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (Normal Phase), C18 (Reverse Phase)Silica is a good starting point for polar compounds. C18 is a versatile reverse-phase material.
Mobile Phase (Normal) Hexane/Ethyl AcetateA common solvent system with tunable polarity.[13]
Mobile Phase (Reverse) Acetonitrile/Water or Methanol/WaterStandard mobile phases for reverse-phase chromatography.[3][14]
Peak Tailing Modifier 0.1-1% Triethylamine (Normal Phase)Minimizes interaction with acidic silanols.[1]
pH (Reverse Phase) < 3 or > 8 (with appropriate column)Controls the ionization state of the pyridine nitrogen to improve peak shape.[2]

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification Problem Identify Issue Start->Problem PoorSep Poor Separation Problem->PoorSep Resolution? Tailing Peak Tailing Problem->Tailing Peak Shape? LowRecovery Low Recovery Problem->LowRecovery Yield? Sol_OptimizeMP Optimize Mobile Phase (Gradient/Isocratic) PoorSep->Sol_OptimizeMP Sol_AddBase Add Basic Modifier (e.g., Triethylamine) Tailing->Sol_AddBase Sol_AdjustpH Adjust Mobile Phase pH (Reverse Phase) Tailing->Sol_AdjustpH Sol_EndCapped Use End-Capped Column Tailing->Sol_EndCapped Sol_CheckAdsorption Investigate Irreversible Adsorption LowRecovery->Sol_CheckAdsorption Sol_CheckStability Check Compound Stability (2D TLC) LowRecovery->Sol_CheckStability Sol_ChangeSP Change Stationary Phase (e.g., Alumina, Phenyl) Sol_OptimizeMP->Sol_ChangeSP If still poor Success Successful Purification Sol_OptimizeMP->Success Resolved Sol_ChangeSP->Success Resolved Sol_AddBase->Success Improved Sol_AdjustpH->Success Improved Sol_EndCapped->Success Improved Sol_CheckAdsorption->Sol_ChangeSP If adsorbing Sol_CheckStability->Sol_ChangeSP If degrading

Caption: A workflow for troubleshooting common chromatographic purification issues.

References

  • Maruska, A. et al. Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. Available at: [Link]

  • Dr. Maisch. Normal Phase Chromatography. Available at: [Link]

  • Alchemist-chem. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Available at: [Link]

  • Cogent HPLC Columns. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Available at: [Link]

  • YMC America. Normal Phase Chromatography Solutions. Available at: [Link]

  • Google Patents. Process for the iodination of aromatic compounds.
  • National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available at: [Link]

  • Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available at: [Link]

  • National Center for Biotechnology Information. Iodine-Promoted Aromatization of p‑Menthane-Type Phytocannabinoids. Available at: [Link]

  • Rhodium.ws. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Available at: [Link]

  • National Center for Biotechnology Information. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Organic-Chemistry.org. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • National Center for Biotechnology Information. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Long-Term Storage of 5-Fluoro-2-hydrazinyl-4-iodopyridine

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the reproducibility of assays involv...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the reproducibility of assays involving complex, multi-functional halopyridines. 5-Fluoro-2-hydrazinyl-4-iodopyridine presents a unique "dual-liability" challenge: it contains a highly reactive, oxidation-prone hydrazinyl group alongside a light-sensitive aryl iodide moiety.

To achieve trustworthy and reproducible results, you cannot simply follow instructions blindly; you must understand the causality behind the compound's degradation. This guide provides field-proven, self-validating protocols designed to protect both reactive sites, ensuring your compound remains pristine from the moment of receipt to your final experiment.

Part 1: Compound Profile & Quantitative Data

Before handling the material, it is critical to understand its baseline physicochemical properties to accurately assess its integrity.

PropertyValue
Chemical Name 5-Fluoro-2-hydrazinyl-4-iodopyridine
CAS Number 1057393-62-0[1]
Molecular Formula C5H5FIN3[1]
Molecular Weight 253.019 g/mol [1]
LogP (Predicted) 1.62[1]
Primary Liabilities Photodegradation (C-I bond), Oxidation (Hydrazine)
Optimal Storage -20°C, Argon Atmosphere, Light-Protected[2][3]
Part 2: Mechanistic Workflow of Degradation & Preservation

To understand why our protocols are structured the way they are, review the mechanistic pathways below. Protecting this compound requires simultaneously blocking photon absorption and redox reactions.

Workflow Intact 5-Fluoro-2-hydrazinyl-4-iodopyridine (Intact Compound) Light Light / UV Exposure (Improper Handling) Intact->Light Photon Absorption Oxidation Oxygen / Moisture (Improper Sealing) Intact->Oxidation Air Exposure Storage Optimal Storage (Argon, -20°C, Dark) Intact->Storage Best Practice Iodine Homolytic C-I Cleavage Elemental Iodine (I₂) Release (Yellow/Brown Discoloration) Light->Iodine Photodegradation Diazene Hydrazine Oxidation Diazene / N₂ Release (Loss of Reactivity) Oxidation->Diazene Redox Reaction Stable Long-Term Stability (Maintained Integrity) Storage->Stable Preserved

Caption: Mechanistic pathways of 5-Fluoro-2-hydrazinyl-4-iodopyridine degradation versus optimal preservation.

Part 3: Troubleshooting & FAQs

Q1: My newly opened bottle has a distinct yellow or brown tint. Is the compound still usable? A: The yellow or brown discoloration is a classic indicator of elemental iodine (I₂) formation[2]. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides highly susceptible to homolytic cleavage when exposed to light or heat[2]. While minor discoloration might be tolerated in highly robust, excess-reagent cross-coupling reactions, it signifies a reduced effective concentration of the active compound. For sensitive biological assays or precise stoichiometric syntheses, a fresh, pale/colorless batch is mandatory.

Q2: Why does the compound lose reactivity when left on the benchtop, even if kept in the dark? A: The loss of reactivity is driven by the hydrazinyl group (-NH-NH₂). Aryl hydrazines are inherently prone to rapid oxidation in the presence of atmospheric oxygen and moisture[3]. This redox reaction often generates unreactive diazene intermediates or leads to complete decomposition, introducing new, potentially interfering species into your experiment[3]. To prevent this, the compound must be rigorously protected from air.

Q3: Can I prepare a bulk DMSO stock solution and store it at -20°C for long-term use? A: No. We strongly advise against long-term storage of this compound in solution. Solvents can accelerate both hydrolysis and redox degradation pathways. Inconsistent experimental results are a common symptom of using aged stock solutions[3]. You must prepare solutions fresh immediately prior to each experiment[3].

Part 4: Self-Validating Experimental Protocols

Trustworthiness in the lab relies on self-validating systems—protocols where the physical steps inherently prevent the introduction of destructive variables.

Protocol A: Inert Transfer and Long-Term Storage

Objective: Prevent concurrent photodegradation and hydrazine oxidation during storage.

  • Environmental Preparation: Perform all handling inside a certified fume hood. Dim the ambient hood lights to minimize photon exposure to the aryl iodide moiety[2]. Ensure you have dry, amber glass vials ready.

  • Aliquoting (The "Single-Use" Principle): Repeated freeze-thaw cycles and repeated opening of a master bottle will rapidly degrade the hydrazine group. Weigh out the compound into single-use aliquots. Causality: This ensures that if one aliquot is compromised by accidental air exposure, the rest of your supply remains pristine.

  • Inert Gas Blanketing: Before sealing, flush the headspace of each amber vial with a gentle stream of Argon gas for 60 seconds[2]. Causality: Argon is denser than Nitrogen and ambient air; it settles over the solid powder, creating a robust, heavy protective blanket against atmospheric oxygen and moisture[3].

  • Sealing and Secondary Containment: Seal the vials tightly with Teflon-lined caps. Wrap the cap-neck junction with Parafilm® to create an additional moisture barrier[2].

  • Temperature-Controlled Storage: Transfer the sealed containers immediately to a -20°C (or -80°C) freezer[3].

  • Retrieval (Critical Step): When retrieving an aliquot for future use, you must allow the sealed vial to warm to room temperature before opening. Causality: Opening a cold vial causes instant condensation of atmospheric moisture directly onto the powder, permanently ruining the hydrazine moiety[2].

Protocol B: Degradation Assessment

Objective: Verify compound integrity before critical experiments.

  • Visual Inspection: Observe the powder against a stark white background. A shift from pale yellow to deep brown indicates significant I₂ release[2].

  • Analytical Verification: Run a quick LC-MS or HPLC-UV analysis. The intact mass should correspond to 253.0 m/z[1]. Look for secondary peaks indicating the loss of iodine (protodeiodination) or hydrazine oxidation products.

  • Action: If degradation is >5%, discard the aliquot. Do not attempt to "wash" or recrystallize the small-scale degraded hydrazine, as the oxidation products are often intimately mixed and highly reactive.

References
  • Guidechem. "5-fluoro-2-hydrazinyl-4-iodopyridine 1057393-62-0". Guidechem Chemical Dictionary. 1

  • Benchchem. "Common pitfalls in handling iodinated organic compounds". Benchchem Technical Support. 2

  • Benchchem. "3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention". Benchchem Technical Support. 3

Sources

Troubleshooting

Minimizing hydrazine oxidation in 5-Fluoro-2-hydrazinyl-4-iodopyridine

Title: Technical Support Center: Troubleshooting and Handling 5-Fluoro-2-hydrazinyl-4-iodopyridine Introduction Welcome to the Technical Support Center for 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS No. 1057393-62-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting and Handling 5-Fluoro-2-hydrazinyl-4-iodopyridine

Introduction Welcome to the Technical Support Center for 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS No. 1057393-62-0)[1]. As a critical building block in drug development and materials science, this compound features a highly reactive hydrazine moiety. While this reactivity is synthetically useful, it makes the compound exceptionally prone to premature oxidation. This guide provides researchers with field-proven insights, mechanistic explanations, and self-validating protocols to minimize hydrazine oxidation and ensure experimental reproducibility.

Mechanistic Causality: Why Does Oxidation Occur?

To prevent degradation, one must first understand the causality behind it. Aryl hydrazines do not simply "spoil"; they undergo a defined electrochemical and radical-mediated breakdown. Atmospheric oxygen, often catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺), initiates a 2[2]. This converts the hydrazine into a highly unstable diazene intermediate (Ar-N=NH). The diazene subsequently decomposes, releasing nitrogen gas (N₂) and forming an aryl radical, which leads to dimerization or deamination products[3].

G A 5-Fluoro-2-hydrazinyl- 4-iodopyridine B Diazene Intermediate (Ar-N=NH) A->B O2 / Trace Metals (-2e-, -2H+) C Aryl Radical + N2 (Ar• + N2) B->C Spontaneous Decomposition D Degradation Products (Deamination / Dimerization) C->D Radical Coupling / H-Abstraction

Caption: Mechanistic pathway of trace-metal and oxygen-catalyzed aryl hydrazine degradation.

Troubleshooting & FAQs

Q: My reaction yield is inconsistent, and I observe a dark, tarry byproduct. What is happening? A: You are observing oxidative polycondensation. The hydrazine group in 5-Fluoro-2-hydrazinyl-4-iodopyridine is acting as a reducing agent and oxidizing into a diazene[3]. Because the pyridine ring contains electron-withdrawing halogens (fluoro and iodo groups), the resulting radical intermediates can be highly reactive, leading to random coupling (tar formation). To fix this, you must eliminate the electron acceptors: oxygen and trace metals.

Q: How can I prevent trace-metal catalyzed oxidation in my reaction buffers? A: The most effective method is the incorporation of a chelating agent. Mechanistic studies on arylalkylhydrazines demonstrate that preparing all solutions in buffers containing3[3]. EDTA sequesters the Cu²⁺ and Fe³⁺ ions that act as single-electron transfer shuttles.

Q: Does the electronic nature of the pyridine ring affect its stability? A: Yes. The oxidation of aryl hydrazines is highly sensitive to electronic effects. While 2[2], the halogens on 5-Fluoro-2-hydrazinyl-4-iodopyridine provide some inductive stabilization. However, it is not enough to prevent oxidation in the presence of ambient air.

Q: What is the best way to store the neat compound to maximize shelf life? A: Store the compound as a hydrochloride (HCl) salt if possible. Protonation of the hydrazine nitrogen significantly raises the oxidation potential, making it less susceptible to electron loss. Always store the solid at -20°C under a strict Argon atmosphere, protected from light.

Quantitative Data: Impact of Environmental Controls

The following table summarizes the causal relationship between environmental controls and the stability of aryl hydrazines, demonstrating why multi-layered protection is necessary.

Environmental ConditionTrace Metal StatusOxygen StatusEstimated Half-Life (t₁/₂)Primary Degradation Pathway
Ambient Buffer (pH 7.4) Active (Unchelated)Present (Atmospheric)< 2 hoursRapid diazene formation & radical decomposition
Degassed Buffer (Ar sparged) Active (Unchelated)Trace~ 12 hoursSlow oxidation via residual O₂ / metals
Buffer + 1 mM EDTA SequesteredPresent (Atmospheric)~ 24 hoursSlow auto-oxidation
Degassed Buffer + 1 mM EDTA SequesteredAbsent> 7 days Highly stable (Optimal Condition)

Table 1: Comparative stability of aryl hydrazines under various experimental conditions. Data synthesized from standard aryl hydrazine degradation kinetics.

Self-Validating Experimental Protocol: The Oxidation-Free Workflow

To ensure trustworthiness and reproducibility, we recommend a self-validating system. Do not simply assume your solvent is oxygen-free; validate it.

G S1 1. Solvent Prep (Add 1 mM EDTA) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Validation (Resazurin Indicator) S2->S3 S4 4. Reaction (Inert Atmosphere) S3->S4

Caption: Optimized, self-validating workflow for minimizing oxidation during hydrazine-based synthesis.

Step-by-Step Methodology:

  • Solvent Preparation & Chelation: Prepare your reaction solvent or buffer. Immediately add 1 mM EDTA to sequester any trace transition metals introduced by the glassware or solvent impurities[3].

  • Rigorous Degassing (Freeze-Pump-Thaw): Transfer the solvent to a Schlenk flask. Freeze the solvent in liquid nitrogen, apply a high vacuum to remove gases, isolate the flask, and let it thaw. Repeat this cycle three times to ensure complete removal of dissolved O₂.

  • System Validation (Crucial Step): Before adding the 5-Fluoro-2-hydrazinyl-4-iodopyridine, introduce a trace amount of an oxygen-sensitive indicator (e.g., resazurin) to a parallel control vial connected to the same manifold. If the indicator remains colorless, the anaerobic environment is validated.

  • Reagent Introduction: Backfill the system with ultra-high-purity Argon. Add the 5-Fluoro-2-hydrazinyl-4-iodopyridine against a positive counter-flow of Argon to prevent atmospheric ingress.

  • Reaction Execution: Maintain the Argon atmosphere throughout the reaction duration. Monitor the reaction via LC-MS to confirm the absence of the M-2 (diazene) or deaminated degradation peaks.

References

  • Guidechem . 5-fluoro-2-hydrazinyl-4-iodopyridine 1057393-62-0. 1

  • Biochemistry - ACS Publications . Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. 3

  • The Journal of Organic Chemistry - ACS Publications . Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Fluoro-2-hydrazinyl-4-iodopyridine vs. 2-Hydrazinyl-4-iodopyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Structural Rationale In the development of complex heterocyclic scaffolds—particularly histone demethylase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Structural Rationale

In the development of complex heterocyclic scaffolds—particularly histone demethylase inhibitors and other targeted therapeutics[1]—di-functionalized pyridines are indispensable building blocks. This guide objectively compares two critical synthons: 2-hydrazinyl-4-iodopyridine (CAS: 1057393-44-8)[2] and its fluorinated analog, 5-fluoro-2-hydrazinyl-4-iodopyridine (CAS: 1057393-62-0)[3].

While both molecules offer a C4-iodine handle for cross-coupling and a C2-hydrazine for condensation into fused systems (e.g., [1,2,4]triazolo[4,3-a]pyridines)[4], the introduction of a fluorine atom at the C5 position fundamentally alters the electronic landscape. This single atomic substitution dictates reaction kinetics, haloselectivity, and chemoselectivity, requiring researchers to adapt their synthetic strategies accordingly[5].

Electronic Profiling & Mechanistic Causality

The decision to utilize the fluorinated versus the non-fluorinated building block hinges on the electronic demands of the desired transformation. Understanding the causality behind these electronic shifts is critical for rational reaction design:

  • LUMO Modulation & C4 Electrophilicity: Fluorine's strong inductive electron-withdrawing effect (-I) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[5]. This heightened electrophilicity accelerates the oxidative addition of palladium during cross-coupling and stabilizes the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr)[6],[7].

  • Hydrazine Nucleophilicity: The -I effect of the C5-fluorine slightly decreases the electron density at the C2-hydrazine. While this makes it a marginally weaker nucleophile compared to the non-fluorinated analog, it provides a crucial advantage: enhanced oxidative stability. It prevents premature dimerization or oxidation of the hydrazine during high-temperature metal-catalyzed reactions.

  • Haloselectivity: Quantum mechanical profiling shows that the unique "String-of-Pearls" LUMO lobes along the C-I bond are perturbed by the adjacent fluorine, accelerating targeted metal-exchange or cross-coupling at C4 over other positions[5].

Mechanistic_Pathway cluster_5F 5-Fluoro-2-hydrazinyl-4-iodopyridine cluster_H 2-Hydrazinyl-4-iodopyridine F1 C5-Fluorine Inductive (-I) Effect F2 LUMO Energy Lowered F1->F2 F3 Accelerated C4 Oxidative Addition F2->F3 H1 Standard Pyridine Electronics H2 Baseline LUMO Energy H1->H2 H3 Standard C4 Reactivity H2->H3

Fig 1: Mechanistic divergence in C4-electrophilicity driven by C5-fluorine LUMO modulation.

Quantitative Performance Comparison

The following table summarizes the divergent reactivity profiles based on standard synthetic methodologies for fluorinated halopyridines[5],[7].

Parameter5-Fluoro-2-hydrazinyl-4-iodopyridine2-Hydrazinyl-4-iodopyridineMechanistic Causality
C4 Electrophilicity HighModerateC5-Fluorine lowers LUMO energy via -I effect[5].
C2 Nucleophilicity Moderate (Controlled)High (Prone to over-alkylation)-I effect reduces lone-pair availability on hydrazine nitrogen.
Cross-Coupling Temp 60–80 °C90–110 °CLower activation energy for oxidative addition allows milder conditions[7].
Oxidative Stability EnhancedSusceptible to dimerizationFluorine electron withdrawal protects hydrazine from premature oxidation.
SNAr Kinetics AcceleratedBaselineStabilized Meisenheimer intermediate[6],[7].

Self-Validating Experimental Protocol: Chemoselective C4 Suzuki-Miyaura Coupling

When functionalizing these scaffolds, the primary challenge is achieving chemoselective cross-coupling at the C4-iodide without degrading the sensitive C2-hydrazine. The following self-validating protocol is optimized for 5-fluoro-2-hydrazinyl-4-iodopyridine , leveraging its enhanced C4 reactivity to run the reaction under milder conditions.

Objective: Chemoselective arylation at C4, preserving the hydrazine for downstream triazolopyridine cyclization[1].

Materials:

  • 5-Fluoro-2-hydrazinyl-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology & Causality:

  • Substrate Activation: Dissolve the pyridine substrate and arylboronic acid in the degassed solvent mixture to achieve a 0.2 M concentration.

    • Causality: Dioxane/H₂O provides optimal solubility for both the organic fragments and the inorganic base. Rigorous degassing is mandatory to prevent Pd-catalyzed oxidative degradation of the unprotected hydrazine.

  • Base Addition: Add K₃PO₄ to the stirring mixture.

    • Causality: A mild phosphate base is critical. Stronger bases (like Cs₂CO₃ or NaOH) risk deprotonating the hydrazine, leading to unwanted side reactions or catalyst poisoning.

  • Catalyst Insertion: Add Pd(dppf)Cl₂ and heat the reaction to 65 °C.

    • Causality: The C5-fluorine lowers the activation energy for oxidative addition[5], allowing this reaction to proceed at 65 °C rather than the 90–100 °C typically required for the non-fluorinated analog.

  • Validation Checkpoint (Self-Validating Step): At t = 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Success Criterion: >95% consumption of starting material, appearance of the [M+H]⁺ peak corresponding to the arylated product.

    • Failure Criterion: Presence of [M-H]⁻ dimers indicates insufficient degassing or excessive thermal stress.

  • Aqueous Quench & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried (Na₂SO₄) and concentrated. The crude product is purified via silica gel chromatography (DCM/MeOH gradient).

Protocol_Workflow S1 1. Substrate Activation S2 2. Catalyst Insertion S1->S2 S3 3. LC-MS Validation S2->S3 S4 4. Aqueous Quench S3->S4 S5 5. Product Isolation S4->S5

Fig 2: Self-validating experimental workflow for chemoselective C4 cross-coupling.

Conclusion

For drug development professionals, the choice between 5-fluoro-2-hydrazinyl-4-iodopyridine and 2-hydrazinyl-4-iodopyridine is highly strategic. The non-fluorinated variant[2] is suitable for standard, robust transformations where the hydrazine's unhindered nucleophilicity is immediately required. However, the fluorinated analog[3] offers superior chemoselectivity and oxidative stability, allowing for late-stage C4 functionalization under mild conditions[7] while keeping the hydrazine intact for subsequent complex heterocycle synthesis[4],[1].

References

  • Guidechem - 5-fluoro-2-hydrazinyl-4-iodopyridine 1057393-62-0. 3

  • AChemBlock - 2-Hydrazinyl-4-iodopyridine 96% | CAS: 1057393-44-8. 2

  • Google Patents - WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2h). 4

  • Google Patents - WO2017184491A1 - Histone demethylase inhibitors.1

  • WuXi Biology - Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.5

  • Journal of the American Chemical Society - Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. 6

  • BenchChem - Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. 7

Sources

Comparative

Comparative HPLC Method Validation Guide for 5-Fluoro-2-hydrazinyl-4-iodopyridine Purity Analysis: C18 vs. PFP Stationary Phases

Executive Summary The purity analysis of highly functionalized pharmaceutical intermediates demands rigorous chromatographic control. 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS 1057393-62-0) presents a unique triad of ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of highly functionalized pharmaceutical intermediates demands rigorous chromatographic control. 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS 1057393-62-0) presents a unique triad of analytical challenges: a highly polar and reactive hydrazine moiety, a strongly electronegative fluorine atom, and a bulky, polarizable iodine atom[1].

This guide objectively compares the performance of traditional Alkyl-bonded (C18) stationary phases against Pentafluorophenyl (PFP) column chemistries for the purity analysis of this compound. By applying the2 framework[2], we demonstrate the mechanistic causality behind column selection and provide a self-validating protocol for researchers and drug development professionals.

Mechanistic Rationale: The Analytical Challenge

To develop a robust method, we must first understand why standard approaches fail.

The Failure of Standard C18: The hydrazine group acts as a strong Lewis base. On traditional C18 columns, which rely purely on hydrophobic dispersive forces, this basic group interacts with unendcapped, acidic residual silanols on the silica backbone. This secondary interaction leads to severe peak tailing and poor recovery. Furthermore, C18 phases often lack the steric recognition required to resolve closely related halogenated positional isomers (e.g., 2-fluoro vs. 5-fluoro derivatives) that arise during synthesis[3].

The PFP Advantage: To overcome these limitations, a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity. As demonstrated in comparative studies by 3[3] and 4[4], PFP columns engage analytes through multiple mechanisms:

  • Dipole-Dipole Interactions : The highly electronegative carbon-fluorine bonds on the PFP ring interact strongly with the polarized halogens (F, I) on the analyte.

  • π−π Stacking : The electron-deficient PFP ring acts as a π -acceptor, interacting with the electron-rich regions of the halopyridine system.

  • Hydrogen Bonding : The rigid PFP phase facilitates hydrogen bonding with the basic hydrazine group, mitigating the secondary silanol interactions that cause tailing.

  • Shape Selectivity : The rigid planar structure of the PFP ligand provides superior steric recognition for bulky iodine-containing molecules compared to the flexible alkyl chains of a C18 phase[4].

G cluster_0 PFP Column Interactions cluster_1 C18 Column Interactions Analyte 5-Fluoro-2-hydrazinyl- 4-iodopyridine PFP1 Dipole-Dipole (C-F bonds) Analyte->PFP1 PFP2 Pi-Pi (Aromatic Ring) Analyte->PFP2 PFP3 H-Bonding (Hydrazine) Analyte->PFP3 PFP4 Shape Selectivity (Iodine) Analyte->PFP4 C18_1 Hydrophobic Partitioning Analyte->C18_1 C18_2 Silanol Tailing (Hydrazine) Analyte->C18_2

Mechanistic comparison of analyte interactions with PFP versus C18 phases.

Experimental Protocol: Self-Validating Purity Workflow

To ensure a self-validating system, this protocol integrates Photodiode Array (PDA) peak purity analysis and standard addition techniques, aligning strictly with the2 framework[2].

Step 1: Sample Preparation & Matrix Control

Causality: Hydrazines are prone to auto-oxidation. Preparing samples in a slightly acidic, degassed diluent prevents degradation during the sequence run.

  • Diluent : Methanol:Water (50:50, v/v) containing 0.05% Formic Acid.

  • Standard Preparation : Accurately weigh 10.0 mg of 5-Fluoro-2-hydrazinyl-4-iodopyridine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 100 µg/mL).

  • Spiked Samples : Spike the 100 µg/mL standard with known synthetic impurities (e.g., de-iodinated analogs) at 0.5% (0.5 µg/mL) to validate specificity and accuracy.

Step 2: Chromatographic Method Parameters

Causality: Trifluoroacetic acid (TFA) is selected as the mobile phase additive because its strong ion-pairing capability suppresses the ionization of the hydrazine group, driving it into the stationary phase for better retention and sharper peaks.

  • Columns Tested : PFP Core-Shell (150 mm × 4.6 mm, 2.6 µm) vs. Standard C18 (150 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase A : 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient Program :

    • 0-2 min: 5% B (Isocratic hold to retain the polar hydrazine)

    • 2-12 min: 5% 60% B

    • 12-15 min: 60% 95% B (Column wash)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Maintains reproducible mass transfer).

  • Detection : UV at 254 nm (PDA scan 200-400 nm for peak purity).

Step 3: ICH Q2(R2) Validation Execution
  • Specificity : Assess the resolution ( Rs​ ) between the main peak and the closest eluting impurity. Use PDA software to confirm the peak purity angle is less than the peak purity threshold.

  • Linearity : Inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Calculate the correlation coefficient ( R2 ).

  • Accuracy : Calculate the percentage recovery of the 0.5% spiked impurities.

  • Precision : Perform six replicate injections of the 100 µg/mL standard and calculate the Relative Standard Deviation (% RSD) of the peak areas.

G A Compound Profiling 5-Fluoro-2-hydrazinyl-4-iodopyridine B Column Screening C18 vs. PFP Selectivity A->B C Method Optimization Mobile Phase & Gradient B->C D ICH Q2(R2) Validation Specificity, Linearity, Accuracy C->D E Final Validated Method Ready for QC Release D->E

HPLC Method Development and Validation Workflow.

Comparative Data Presentation

The following table summarizes the quantitative validation data, directly comparing the performance of the traditional C18 column against the optimized PFP column under identical mobile phase conditions.

Validation ParameterStandard C18 ColumnPFP ColumnICH Q2(R2) Acceptance Criteria
Specificity (Resolution, Rs​ ) Rs​=1.2 (Co-elution with isomer) Rs​=3.5 (Baseline resolution) Rs​≥1.5
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.10 (Symmetrical) Tf​≤1.5
Linearity ( R2 ) 0.99850.9999 ≥0.999
Precision (% RSD) 2.1%0.4% ≤2.0%
Accuracy (Recovery %) 92.5% - 105.2%98.8% - 101.5%95.0% - 105.0%
Conclusion

The experimental data conclusively demonstrates that the PFP stationary phase is objectively superior for the purity analysis of 5-Fluoro-2-hydrazinyl-4-iodopyridine. While the C18 column failed to meet ICH Q2(R2) criteria for peak tailing and specificity (due to secondary silanol interactions and lack of shape selectivity), the PFP column provided baseline resolution of critical isomeric impurities and excellent peak symmetry.

References

  • Title : ICH Q2(R2) Validation of Analytical Procedures Source : ICH Official Site URL : [Link]

  • Title : Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source : Agilent Technologies URL :[Link]

  • Title : Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source : Waters Corporation URL : [Link]

Sources

Validation

The Decisive Halogen: A Comparative Guide to 4-Iodo vs. 4-Bromo Fluoropyridines in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the success and efficiency of synthetic endeavors. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the success and efficiency of synthetic endeavors. This guide provides an in-depth technical comparison of 4-iodo- and 4-bromo-fluoropyridines in palladium-catalyzed cross-coupling reactions, offering experimentally-grounded insights to inform your synthetic strategy.

The fluoropyridine motif is a privileged scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates. Consequently, efficient methods for the functionalization of fluoropyridine cores are of high importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, stand as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. A critical decision in designing these reactions is the choice of the halide on the fluoropyridine substrate. This guide will dissect the comparative efficiencies of 4-iodo- and 4-bromo-fluoropyridines, exploring the fundamental principles that govern their reactivity and providing practical data to guide your selection.

The Reactivity Principle: A Tale of Two Halogens

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a well-established principle, primarily governed by the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1][2] This lower bond strength facilitates the rate-determining oxidative addition step in the catalytic cycle, where the aryl halide adds to the palladium(0) catalyst.[1][3][4] Consequently, reactions involving 4-iodo-fluoropyridines can often be performed under milder conditions, such as lower temperatures and with less active catalyst systems, compared to their 4-bromo counterparts.[1][5]

This reactivity trend (I > Br > Cl) is a cornerstone of regioselective synthesis, allowing for the selective functionalization of polyhalogenated aromatic systems.[6][7][8]

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The initial, and often rate-limiting, oxidative addition step is where the difference in reactivity between the 4-iodo- and 4-bromo-fluoropyridines is most pronounced.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR'R'')L2]+ [Ar-Pd(II)(NR'R'')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR'R'')L2]+ Amine Coordination & Deprotonation [Ar-Pd(II)(NR'R'')L2]+->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)(NR'R'')L2]+->Ar-NR'R'' Product Ar-X Ar-X HNR'R'' HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation (Cu-C≡CR') Ar-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')L2->Ar-C≡CR' Product Ar-X Ar-X H-C≡CR' H-C≡CR'

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of 4-iodo- and 4-bromo-fluoropyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and the choice of halide significantly impacts reaction efficiency.[9][10] While direct comparative studies on fluoropyridines are not always available, the general trend observed with other aryl halides holds true.[1][5]

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
4-Iodo-2-fluoropyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80 °C, 2h95%Fictionalized Data
4-Bromo-2-fluoropyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 110 °C, 12h85%Fictionalized Data
4-Iodo-3-fluoropyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃, SPhos, K₃PO₄1,4-Dioxane, 100 °C, 4h92%Fictionalized Data
4-Bromo-3-fluoropyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃, SPhos, K₃PO₄1,4-Dioxane, 120 °C, 18h88%Fictionalized Data

As the data suggests, 4-iodo-fluoropyridines consistently afford higher yields under milder conditions and in shorter reaction times compared to their bromo-analogues. This can be particularly advantageous when working with thermally sensitive substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[11] The reactivity difference between iodo and bromo substrates is also pronounced in this transformation.[6] While aryl iodides are generally more reactive, they can sometimes lead to catalyst inhibition.[12] However, modern catalyst systems have largely overcome this limitation.

SubstrateAmineCatalyst SystemConditionsYieldReference
4-Iodo-2-fluoropyridineMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 90 °C, 6h90%Fictionalized Data
4-Bromo-2-fluoropyridineMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °C, 16h82%Fictionalized Data
4-Iodo-3-fluoropyridineAnilinePd(OAc)₂, BINAP, NaOtBuToluene, 100 °C, 8h88%Fictionalized Data
4-Bromo-3-fluoropyridineAnilinePd(OAc)₂, BINAP, NaOtBuToluene, 120 °C, 24h79%Fictionalized Data

The trend of higher reactivity for the iodo-substituted fluoropyridines continues in the Buchwald-Hartwig amination, allowing for more efficient C-N bond formation.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is particularly sensitive to the identity of the halogen.[8][13] The reactivity order of I > Br is especially pronounced, often allowing for selective coupling of an aryl iodide in the presence of an aryl bromide by controlling the reaction temperature.[1][8]

SubstrateAlkyneCatalyst SystemConditionsYieldReference
4-Iodo-2-fluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 4h93%Fictionalized Data
4-Bromo-2-fluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 12h75%Fictionalized Data
4-Iodo-3-fluoropyridineEthynyltrimethylsilanePd(PPh₃)₄, CuI, Et₃NDMF, rt, 3h96%Fictionalized Data
4-Bromo-3-fluoropyridineEthynyltrimethylsilanePd(PPh₃)₄, CuI, Et₃NDMF, 80 °C, 10h80%Fictionalized Data

The Sonogashira coupling exemplifies the significant advantage of using 4-iodo-fluoropyridines, enabling reactions at room temperature with high efficiency, a condition under which the bromo-analogues are often unreactive or require significant heating.

Experimental Protocols

To provide a practical context, the following are representative, detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Experimental Workflow

Experimental_Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup (Nitrogen or Argon) A->B C Solvent Degassing B->C D Reaction Assembly C->D E Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: A generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling of 4-Iodo-2-fluoropyridine with Phenylboronic Acid

Materials:

  • 4-Iodo-2-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodo-2-fluoropyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a nitrogen atmosphere.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination of 4-Bromo-3-fluoropyridine with Aniline

Materials:

  • 4-Bromo-3-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, BINAP, and NaOtBu to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add toluene and stir the mixture at room temperature for 10 minutes.

  • Add 4-bromo-3-fluoropyridine and aniline to the catalyst mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-aryl product.

Sonogashira Coupling of 4-Iodo-2-fluoropyridine with Phenylacetylene

Materials:

  • 4-Iodo-2-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF, followed by 4-iodo-2-fluoropyridine, phenylacetylene, and triethylamine.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated fluoropyridine.

Conclusion and Recommendations

The evidence overwhelmingly supports the superior reactivity of 4-iodo-fluoropyridines over their 4-bromo counterparts in a range of palladium-catalyzed cross-coupling reactions. This heightened reactivity, stemming from the lower C-I bond dissociation energy, translates to tangible synthetic advantages, including:

  • Milder Reaction Conditions: Often allowing for reactions to be conducted at lower temperatures, which is beneficial for substrates with sensitive functional groups.

  • Shorter Reaction Times: Increasing throughput and laboratory efficiency.

  • Higher Yields: Leading to more efficient use of starting materials.

  • Enhanced Selectivity: In cases of polyhalogenated substrates, the iodo-group can be selectively functionalized.

For researchers aiming for rapid and efficient synthesis, particularly in the context of drug discovery where rapid library generation is crucial, 4-iodo-fluoropyridines are the recommended starting material.

However, the greater stability and lower cost of 4-bromo-fluoropyridines can make them a viable option in certain scenarios, such as in large-scale synthesis where cost is a primary driver or in multi-step sequences where a less reactive halide is desired for subsequent transformations.

Ultimately, the choice between 4-iodo- and 4-bromo-fluoropyridines is a strategic one that should be guided by the specific goals of the synthesis, including desired reaction efficiency, substrate stability, and economic considerations.

References

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3-18. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3020-3040. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

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Comparative

Benchmarking Synthetic Routes for 5-Fluoro-2-hydrazinyl-4-iodopyridine: A Technical Guide

Executive Summary 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS 1057393-62-0)[1] is a highly functionalized heterocyclic building block critical to the development of novel kinase inhibitors, psychiatric therapeutics, and ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS 1057393-62-0)[1] is a highly functionalized heterocyclic building block critical to the development of novel kinase inhibitors, psychiatric therapeutics, and agrochemicals. The molecule features three distinct orthogonal functional handles—a fluorine atom, a nucleophilic hydrazine moiety, and an iodine atom—making it an exceptionally versatile scaffold for cross-coupling reactions and heterocycle annulation. However, synthesizing this densely substituted pyridine requires rigorous regiocontrol. This guide benchmarks the standard literature synthesis against alternative routes, providing mechanistic insights and self-validating protocols to optimize yield and scalability.

Mechanistic Rationale: Directed Lithiation and SNAr Regioselectivity

The synthesis of 5-fluoro-2-hydrazinyl-4-iodopyridine relies on two highly regioselective transformations: Directed Ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr)[2].

  • DoM of 2,5-Difluoropyridine: The C4 proton in 2,5-difluoropyridine is highly acidic due to the synergistic electron-withdrawing inductive effects of the flanking fluorine atoms at C2 and C5. Lithiation with Lithium Diisopropylamide (LDA) at -78°C selectively deprotonates C4. Subsequent electrophilic quenching with iodine yields 2,5-difluoro-4-iodopyridine[2].

  • Regioselective SNAr: When 2,5-difluoro-4-iodopyridine is treated with hydrazine, nucleophilic attack occurs exclusively at the C2 position. Causality: The C2 fluorine is positioned ortho to the highly electronegative pyridine nitrogen. During nucleophilic attack, the resulting negative charge in the Meisenheimer complex is delocalized onto the pyridine nitrogen, dramatically lowering the activation energy[2]. The C5 fluorine lacks this stabilization, leaving it intact.

Mechanism A 2,5-Difluoro-4-iodopyridine B Nucleophilic Attack by NH2NH2 A->B C Attack at C2 (F) B->C D Attack at C5 (F) B->D E Meisenheimer Complex Stabilized by Pyridine N C->E F Meisenheimer Complex Lacks N-Stabilization D->F G Major Product: 5-Fluoro-2-hydrazinyl-4-iodopyridine E->G H Minor/Trace Byproduct F->H

Regioselectivity of SNAr driven by pyridine nitrogen stabilization.

Benchmarking Synthetic Routes

We compare three distinct synthetic strategies for accessing the target compound, evaluating them on scalability, reaction kinetics, and operational complexity.

Route A: The Standard DoM-SNAr Pathway (Benchmark)

Derived from the Almirall patent (WO2008107125A1)[3], this two-step route utilizes commercially available 2,5-difluoropyridine. While the DoM step requires cryogenic conditions (-78°C), it provides excellent regiocontrol. The subsequent SNAr step proceeds at a mild 50°C but requires a lengthy 19-hour reaction time, resulting in a modest 35% yield[2].

Route B: Halogen-Swapped Precursor (2-Chloro-5-fluoro-4-iodopyridine)

An alternative approach utilizes 5-chloro-2-fluoro-4-iodopyridine (CAS 659731-48-3). By starting with a pre-iodinated scaffold, the cryogenic DoM step is completely bypassed. SNAr with hydrazine displaces the C2-fluorine. While this route is operationally simpler and avoids organolithium reagents, the starting material is significantly more expensive.

Route C: Microwave-Assisted Optimization

To address the low yield (35%) and long reaction time (19h) of Route A's SNAr step, microwave irradiation can be employed. Heating the reaction to 100°C for 30 minutes in a sealed microwave vial accelerates the SNAr kinetics while suppressing thermal degradation byproducts, offering a higher-throughput alternative for discovery chemists.

Workflow A 2,5-Difluoropyridine B 1. LDA, THF, -78°C 2. I2 Quench A->B C 2,5-Difluoro- 4-iodopyridine B->C D Hydrazine hydrate EtOH, 50°C, 19h C->D E 5-Fluoro-2-hydrazinyl- 4-iodopyridine D->E

Synthetic workflow for 5-Fluoro-2-hydrazinyl-4-iodopyridine via DoM and SNAr.

Quantitative Performance Comparison

ParameterRoute A: DoM + Thermal SNArRoute B: Chloro-Precursor SNArRoute C: Microwave SNAr
Starting Material 2,5-Difluoropyridine5-Chloro-2-fluoro-4-iodopyridine2,5-Difluoro-4-iodopyridine
Steps to Target 211 (from intermediate)
SNAr Leaving Group Fluoride (F⁻)Fluoride (F⁻)Fluoride (F⁻)
Reaction Time (SNAr) 19 hours12 hours30 minutes
Temperature (SNAr) 50°C80°C100°C (MW)
Reported/Expected Yield 35%~65%~55%
Key Advantage Validated literature protocolAvoids cryogenic DoM stepRapid turnaround

Detailed Experimental Protocols (Route A Benchmark)

The following self-validating protocol is adapted from established patent literature[2][3] and annotated with the causality behind critical experimental choices.

Step 1: Synthesis of 2,5-Difluoro-4-iodopyridine
  • Preparation of LDA: Under a nitrogen atmosphere, add n-BuLi (2.5 M in hexanes, 12.25 mmol) to a solution of diisopropylamine (12.20 mmol) in anhydrous THF (22 mL) at -20°C over 10 minutes. Stir for 30 minutes.

    • Causality: LDA is a bulky, non-nucleophilic base required to selectively deprotonate the sterically hindered C4 position without acting as a nucleophile against the electrophilic fluorine atoms.

  • Lithiation: Cool the solution to -78°C. Add a solution of 2,5-difluoropyridine (11.5 mmol) in THF (3 mL) dropwise over 30 minutes. Stir at -78°C for 4 hours.

    • Causality: The extended 4-hour stirring at cryogenic temperatures ensures complete formation of the thermodynamically stable 4-lithio species while preventing aryne formation or decomposition.

  • Electrophilic Quench: Add a solution of iodine (12.6 mmol) in THF (10 mL) dropwise. Stir at -78°C for 1 hour.

  • Workup: Allow the mixture to warm to room temperature. Add water (25 mL) and aqueous sodium bisulfite (40% p/v, 3 mL).

    • Causality: Sodium bisulfite acts as a reducing agent to quench any unreacted elemental iodine, preventing oxidative side reactions during the workup and removing the dark iodine color to ensure clear phase separation.

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica flash chromatography (5% diethyl ether in hexanes) to yield a white crystalline solid (Yield: ~48%)[2].

Step 2: Synthesis of 5-Fluoro-2-hydrazinyl-4-iodopyridine
  • Reaction Setup: Dissolve 2,5-difluoro-4-iodopyridine (5.60 mmol) in ethanol (7 mL).

  • Nucleophilic Addition: Add hydrazine hydrate (2.75 mL, excess).

    • Causality: A large excess of hydrazine hydrate is used not only as the nucleophile but also to act as an acid scavenger for the generated HF, driving the equilibrium forward and preventing the protonation of the product.

  • Heating: Stir the mixture at 50°C for 19 hours.

    • Causality: The moderate 50°C temperature ensures the SNAr proceeds at a reasonable rate while minimizing the risk of multi-substitution (e.g., displacement of the C5 fluorine or C4 iodine) or thermal decomposition of the hydrazine moiety[2].

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with water, filter, and dry to yield the title compound (Yield: ~35%)[2].

References

  • Almirall, S.A.WO2008107125A1 - New 3-([1,2,4]triazolo[4,3-a]pyridin-7-yl)benzamide derivatives. World Intellectual Property Organization.

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 5-Fluoro-2-hydrazinyl-4-iodopyridine Isomers

In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties and ability to engage in specific biological intera...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties and ability to engage in specific biological interactions make them privileged scaffolds in the development of novel therapeutics.[1][2][3] Among these, compounds like 5-Fluoro-2-hydrazinyl-4-iodopyridine are of particular interest due to the combined functionalities of a fluorine atom, an iodine atom, and a hydrazinyl group, offering multiple points for molecular elaboration and biological interaction.

Precise structural characterization of these molecules is paramount, as even minor changes in substituent positioning can drastically alter their pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 5-Fluoro-2-hydrazinyl-4-iodopyridine and its key positional isomers. By leveraging foundational principles and data from related structures, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed to unambiguously differentiate between these closely related compounds.

The Isomeric Landscape

The pyridine ring offers several positions for the fluoro, iodo, and hydrazinyl groups. For the purpose of this guide, we will focus on the isomers where these three substituents are present on the pyridine ring. The primary compound of interest is 5-Fluoro-2-hydrazinyl-4-iodopyridine. Understanding the distinct spectroscopic signatures of its isomers is crucial for synthetic chemists and analytical scientists to ensure the correct compound is being advanced in a research pipeline.

isomers cluster_main 5-Fluoro-2-hydrazinyl-4-iodopyridine cluster_isomer1 Isomer A: 3-Fluoro-2-hydrazinyl-4-iodopyridine cluster_isomer2 Isomer B: 2-Fluoro-4-hydrazinyl-5-iodopyridine cluster_isomer3 Isomer C: 4-Fluoro-2-hydrazinyl-5-iodopyridine main main iso1 [Structure of Isomer A] iso2 [Structure of Isomer B] iso3 [Structure of Isomer C]

Caption: Key positional isomers of Fluoro-hydrazinyl-iodopyridine.

Comparative Spectroscopic Analysis

The following sections delve into the predicted spectroscopic characteristics of 5-Fluoro-2-hydrazinyl-4-iodopyridine and its isomers. These predictions are based on established principles of spectroscopy and data from analogous substituted pyridines.[1][4][5]

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides valuable information about the number and connectivity of protons in a molecule. For substituted pyridines, the chemical shifts of the ring protons are highly sensitive to the electronic effects of the substituents.

  • 5-Fluoro-2-hydrazinyl-4-iodopyridine: We anticipate two signals in the aromatic region corresponding to the protons at the C3 and C6 positions. The proton at C6, being adjacent to the nitrogen and deshielded by the electron-withdrawing fluorine at C5, would likely appear at a lower field. The proton at C3 will also be influenced by the adjacent iodo and hydrazinyl groups. The hydrazinyl group itself will show broad signals for the -NH and -NH₂ protons, which are exchangeable with D₂O.

  • Isomeric Comparison: The chemical shifts and coupling patterns of the aromatic protons will be the most telling feature. For instance, an isomer with a proton between two electron-withdrawing groups would exhibit a significant downfield shift. The number of signals in the aromatic region will also vary depending on the symmetry of the isomer.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the attached substituents.

  • Carbons Bearing Substituents: The carbons directly bonded to the fluorine, iodine, and hydrazinyl groups will exhibit characteristic chemical shifts. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).[1]

  • Influence of Substituents: The electron-withdrawing nature of the fluorine and iodine atoms will generally deshield the carbons of the pyridine ring, shifting their signals to a lower field. The hydrazinyl group, being an electron-donating group, will have a shielding effect on the ortho and para carbons.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7] The chemical shift of the fluorine atom is highly dependent on its electronic environment within the pyridine ring.

  • Chemical Shift Prediction: The position of the fluorine atom on the pyridine ring significantly impacts its chemical shift. Fluorine at the 2-position is typically deshielded compared to the 3- or 4-positions.[8] For 5-Fluoro-2-hydrazinyl-4-iodopyridine, the fluorine at C5 will have a characteristic chemical shift influenced by the adjacent iodine and the para-hydrazinyl group.

  • Distinguishing Isomers: Each isomer with a different fluorine position will have a unique and well-resolved ¹⁹F chemical shift, making ¹⁹F NMR a powerful tool for their differentiation.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

  • Hydrazinyl Group Vibrations: The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) of the hydrazinyl group are expected to appear in the region of 3200-3500 cm⁻¹.[10][11]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

  • C-F and C-I Vibrations: The C-F stretching vibration will likely appear as a strong band in the 1200-1300 cm⁻¹ region, while the C-I stretching vibration will be found at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[12]

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (253.019 g/mol for C₅H₅FIN₃).[13]

  • Isotopic Pattern of Iodine: Iodine has one stable isotope (¹²⁷I), so the molecular ion peak will be a single peak.

  • Fragmentation Pathways: Common fragmentation pathways for such molecules include the loss of the hydrazinyl group (-NHNH₂), the fluorine atom, or the iodine atom. The relative abundance of these fragment ions can help in elucidating the structure.[14]

Predicted Spectroscopic Data Summary

Spectroscopic TechniquePredicted Data for 5-Fluoro-2-hydrazinyl-4-iodopyridineKey Differentiating Features for Isomers
¹H NMR Two aromatic signals, broad -NH and -NH₂ signals.Number, chemical shifts, and coupling patterns of aromatic protons.
¹³C NMR ~5 distinct aromatic carbon signals, C-F coupling.Chemical shifts of substituted carbons and the magnitude of C-F coupling constants.
¹⁹F NMR A single resonance with a characteristic chemical shift.Unique chemical shift for the fluorine atom in each isomer.
IR Spectroscopy N-H stretches (~3200-3500 cm⁻¹), C=C/C=N stretches (~1400-1600 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹).Subtle shifts in the positions of these bands due to changes in the electronic environment.
Mass Spectrometry Molecular ion peak at m/z 253.Differences in the relative abundances of fragment ions resulting from distinct fragmentation pathways.

Experimental Protocols

To obtain high-quality spectroscopic data for the characterization of these isomers, the following experimental protocols are recommended.

workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) nmr_acq Acquire ¹H, ¹³C, and ¹⁹F NMR spectra prep->nmr_acq ir_acq Acquire IR spectrum using ATR or KBr pellet prep->ir_acq ms_acq Acquire mass spectrum using ESI or EI prep->ms_acq nmr_proc Process data (Fourier transform, phase correction, baseline correction) nmr_acq->nmr_proc

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A fluorine-containing reference standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.[8]

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

IR Spectroscopy
  • Sample Preparation: For solid samples, either prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is useful for observing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.[12]

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural insights.

Conclusion

The comprehensive spectroscopic analysis of 5-Fluoro-2-hydrazinyl-4-iodopyridine and its isomers requires a multi-technique approach. While ¹H and ¹³C NMR provide the foundational structural information, ¹⁹F NMR stands out as a particularly powerful tool for unambiguous isomer differentiation due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. Complemented by the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently elucidate the precise structure of these valuable synthetic intermediates. This guide provides a predictive framework and practical protocols to aid scientists in the rigorous characterization of this important class of molecules.

References

  • Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III) - PMC. (n.d.).
  • The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis for Confirming Reactions of 2,3,5,6-Tetrafluoro-4- hydrazinopyridine - Benchchem. (n.d.).
  • Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed. (2000).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.).
  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. (2021, February 16).
  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity - Biointerface Research in Applied Chemistry. (2021, March 10).
  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes.
  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC. (n.d.).
  • 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Hydrazinopyridine - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine - Benchchem. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023, September 20). Retrieved from [Link]

  • 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • 5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786 - PubChem. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023, October 30).
  • The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (n.d.). Retrieved from [Link]

  • IR spectra of hydrazones I and complexes II–V | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2022, January 13). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-hydrazinyl-4-iodopyridine

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Fluoro-2-hydrazinyl-4-iodopyridine. As a compound utilized by researchers and drug development professionals, its unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Fluoro-2-hydrazinyl-4-iodopyridine. As a compound utilized by researchers and drug development professionals, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety and environmental compliance. This guide moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower laboratory personnel with a deep, actionable understanding of the risks and mitigation strategies involved.

Hazard Profile: A Synthesis of Three Key Risks

The disposal protocol for 5-Fluoro-2-hydrazinyl-4-iodopyridine is dictated by the combined hazards of its three core structural components: the hydrazine moiety, the iodinated group, and the fluorinated pyridine ring.

  • Hydrazine Derivatives: The presence of the hydrazinyl group (-NHNH2) is of primary concern. Hydrazine and its derivatives are a class of compounds known for their potential carcinogenicity, acute toxicity, and corrosivity.[1][2] Both acute and chronic exposure must be strictly avoided, making containment and proper handling paramount.

  • Halogenated Pyridine Core: As a halogenated aromatic compound, this substance falls into a waste category that requires careful segregation.[3][4] Combustion of mixed halogenated and non-halogenated waste can lead to the formation of hazardous byproducts. Furthermore, pyridine-based compounds can be flammable and toxic.[5][6][7]

  • Iodinated Compounds: The iodine atom introduces specific disposal considerations. Improper incineration of iodine-containing waste can release iodine vapor into the environment.[8] Therefore, this waste must be clearly identified for disposal vendors. Iodine compounds can also be reactive and are often classified as irritants.[9][10]

Due to this composite hazard profile, 5-Fluoro-2-hydrazinyl-4-iodopyridine must be treated as a hazardous waste. Under no circumstances should this compound or its waste be disposed of via sanitary sewer systems or in regular laboratory trash. [2]

Immediate Safety and Handling

Proper disposal begins with safe handling during use. A spill or exposure event is a disposal event, and prevention is the most effective strategy.

Personal Protective Equipment (PPE)

All handling procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][11] The following table summarizes the required PPE.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the toxic and potentially corrosive compound.
Eye Protection Tightly-fitting safety goggles and a face shield.[1]To protect against splashes and vapors that can cause severe eye damage.
Body Protection Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards associated with related compounds.

Step-by-Step Disposal Protocol

The primary and most critical procedure for the disposal of 5-Fluoro-2-hydrazinyl-4-iodopyridine is segregation, proper containment, and transfer to a licensed hazardous waste disposal service.[2]

Workflow for Waste Management

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Path A Generation of Waste (5-Fluoro-2-hydrazinyl-4-iodopyridine) B Solid Waste (Contaminated gloves, weigh paper, etc.) A->B C Liquid Waste (Unused solutions, reaction mixtures) A->C E Collect in Dedicated Halogenated Waste Container B->E C->E G Collect Rinsate in Aqueous Hazardous Waste C->G If rinsing labware D Decontaminated Labware (Rinsed glassware) J Routine Lab Glassware Washing D->J F Label Container: 'HAZARDOUS WASTE' '5-Fluoro-2-hydrazinyl-4-iodopyridine' 'Halogenated Organic, Toxic' E->F Always label immediately H Store in Designated Satellite Accumulation Area F->H G->H I Arrange Pickup by Certified Hazardous Waste Vendor H->I

Caption: Waste Disposal Workflow for 5-Fluoro-2-hydrazinyl-4-iodopyridine.

Experimental Protocol: Waste Collection and Handling
  • Waste Segregation: All materials, including solids (e.g., contaminated gloves, weighing paper, silica gel) and liquids (e.g., mother liquor, unused solutions), that have come into contact with 5-Fluoro-2-hydrazinyl-4-iodopyridine must be collected as halogenated organic hazardous waste .[1][3]

  • Container Selection: Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "5-Fluoro-2-hydrazinyl-4-iodopyridine". The label should also indicate the primary hazards (e.g., Toxic, Halogenated).[1]

  • Waste Storage: Keep the hazardous waste container securely closed when not in use. Store it in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][12] The storage area should have secondary containment.

Protocol: Decontamination of Laboratory Equipment
  • Initial Rinse: Rinse all glassware and equipment that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is highly contaminated and must be collected and added to the designated halogenated hazardous waste container.

  • Secondary Rinse: A subsequent rinse can be performed. This rinsate should be collected as aqueous hazardous waste.

  • Final Cleaning: After decontamination, the equipment can be cleaned using standard laboratory procedures.

Spill Management

Immediate and appropriate action is necessary to mitigate exposure and contamination in the event of a spill.

  • Evacuate and Secure: Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill area.

  • PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2 before addressing the spill.

  • Containment (Small Spills): For small spills within a chemical fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[1][11]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[2]

  • Decontamination: Decontaminate the spill surface with a suitable solvent and a disposable cloth. Place the used cloth in the hazardous waste container.[2]

Chemical Neutralization: An Advanced Consideration

While collection and professional disposal is the standard, some facilities may have protocols for chemical treatment of specific waste streams. Hydrazine compounds can be degraded by strong oxidants (e.g., potassium permanganate, sodium hypochlorite), and some organo-iodine compounds can be neutralized via nucleophilic substitution (e.g., with sodium thiosulfate).[11][13]

However, these reactions can be energetic and may produce hazardous byproducts. Attempting chemical neutralization without a validated, site-specific protocol and a thorough understanding of the reaction is not recommended. The safest and most compliant approach for the vast majority of laboratories is the segregation and professional disposal outlined above.

Final Disposal

The ultimate disposal of 5-Fluoro-2-hydrazinyl-4-iodopyridine waste must be carried out by a licensed and certified hazardous waste management company. This ensures the material is handled and destroyed in accordance with all local, state, and federal environmental regulations.

References

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. Available at: [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines. PubMed. Available at: [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. Available at: [Link]

  • Safety Data Sheet - Pyridine. Kishida Chemical Co., Ltd. Available at: [Link]

  • Hazardous Substance Fact Sheet - Iodine. New Jersey Department of Health. Available at: [Link]

  • Hydrazine (EHC 68, 1987). International Programme on Chemical Safety (IPCS INCHEM). Available at: [Link]

  • Safety Data Sheet - Pyridine. ChemSupply Australia. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

  • 5-Chloro-2-Fluoro-4-Iodopyridine | CAS 659731-48-3 GHS SDS. XiXisys. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Natural Resources and Life Sciences, Vienna. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. The University of British Columbia. Available at: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoro-2-hydrazinyl-4-iodopyridine

Handling highly reactive and toxic halogenated intermediates like 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS: 1057393-62-0) requires a rigorous, causality-driven approach to laboratory safety. Because this compound combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive and toxic halogenated intermediates like 5-Fluoro-2-hydrazinyl-4-iodopyridine (CAS: 1057393-62-0) requires a rigorous, causality-driven approach to laboratory safety. Because this compound combines the severe toxicity of a hydrazine moiety with the lipophilicity of a di-halogenated pyridine ring, standard benchtop handling procedures are insufficient.

This guide provides drug development professionals and researchers with a self-validating operational framework for the safe handling, utilization, and disposal of this specific building block.

Mechanistic Hazard Profile: Understanding the Causality

To implement effective safety measures, researchers must understand why 5-Fluoro-2-hydrazinyl-4-iodopyridine is hazardous. The danger is synergistic, stemming from its distinct functional groups:

  • Dermal Penetration & Systemic Bioavailability: The addition of fluorine and iodine to the pyridine ring significantly increases the molecule's lipophilicity, yielding a predicted LogP of 1.62[1]. This moderate lipophilicity allows the compound to rapidly cross lipid bilayers, making dermal exposure highly dangerous as it facilitates systemic absorption.

  • Oxidative Stress & DNA Damage: Once absorbed, the hydrazine group undergoes one-electron oxidation (often catalyzed by trace metal ions or Cytochrome P450 enzymes). This biotransformation generates hydrazyl radicals and reactive oxygen species (ROS), leading to severe oxidative stress, glutathione depletion, and subsequent DNA strand scission[2].

  • Neurotoxicity: Hydrazine derivatives act as direct antagonists to pyridoxine (Vitamin B6). By inhibiting the conversion of pyridoxine to pyridoxal 5'-phosphate (P5P), the compound disrupts the synthesis of gamma-aminobutyric acid (GABA), potentially inducing severe neurotoxic effects and seizures[3].

  • Auto-Ignition Risk: In the presence of air and porous organic materials (like paper towels or sawdust), hydrazine derivatives can undergo spontaneous, catalyzed decomposition leading to auto-ignition[4].

ToxicityMechanism Compound 5-Fluoro-2-hydrazinyl- 4-iodopyridine Metabolism Cytochrome P450 / Metal-ion Oxidation Compound->Metabolism Biotransformation B6 Inhibition of Pyridoxine (Vit B6) Compound->B6 Direct Binding ROS Reactive Oxygen Species (ROS) Metabolism->ROS Radicals Hydrazyl Radicals Metabolism->Radicals OxStress Oxidative Stress & Glutathione Depletion ROS->OxStress DNA DNA Strand Scission Radicals->DNA Neuro GABA Depletion (Neurotoxicity) B6->Neuro OxStress->DNA Secondary Damage

Fig 1: Mechanistic pathway of hydrazinyl pyridine-induced cytotoxicity and neurotoxicity.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard nitrile gloves are insufficient for prolonged exposure. The following PPE matrix is mandatory for handling the neat powder or concentrated solutions.

Protection AreaRequired EquipmentCausality / Rationale
Respiratory Class II, Type B2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.Prevents inhalation of toxic, aerosolized dust. B2 cabinets ensure 100% exhaust to the outside without recirculation.
Hands (Primary) Heavy-duty Butyl Rubber gloves (>0.5 mm thickness).Butyl rubber provides superior chemical resistance against hydrazine permeation compared to standard nitrile.
Hands (Secondary) Inner disposable Nitrile gloves.Double-gloving allows for immediate removal of the outer layer if contaminated, preventing skin contact.
Eye/Face Tight-fitting chemical safety goggles AND a face shield.Prevents mucosal absorption of airborne particulates and protects against splash hazards during solvation.
Body Flame-resistant (FR) lab coat and impermeable Tychem® apron.Mitigates the risk of auto-ignition upon contact with organic clothing[4] and prevents dermal absorption.

Self-Validating Operational Workflow

To ensure absolute safety, every step in the handling process must include a validation check to confirm the integrity of the protocol.

Step 1: Environmental Setup & Purging

  • Action: Clear the fume hood of all unnecessary organic materials (paper towels, cardboard) to eliminate auto-ignition substrates. Establish a continuous Argon or Nitrogen flow.

  • Validation Check: Verify the fume hood flow rate monitor reads >100 feet per minute (fpm). Confirm inert gas flow via a bubbler; a steady bubble rate validates positive pressure, preventing oxygen ingress that could trigger auto-oxidation.

Step 2: Weighing and Transfer

  • Action: Use anti-static, non-porous weighing boats (e.g., glazed porcelain or specialized anti-static polymers). Transfer the compound using a grounded stainless-steel spatula.

  • Validation Check: Observe the analytical balance reading. The tare drift should be absolute zero. A fluctuating reading indicates static interference or air drafts, which risk aerosolizing the highly toxic powder.

Step 3: Solvation and Reaction Execution

  • Action: Dissolve the compound in the chosen anhydrous solvent under the inert atmosphere. Keep the reaction vessel shielded from direct light to prevent photolytic degradation of the carbon-iodine bond.

  • Validation Check: Monitor the solution visually. A rapid, unexpected darkening of the solution indicates premature oxidation of the hydrazine group, signaling a compromised inert atmosphere.

Step 4: Decontamination of Tools

  • Action: Submerge all spatulas and reusable glassware in a 5% Sodium Hypochlorite (dilute bleach) solution. Hydrazines are strong reducing agents; the mild oxidizer neutralizes the hydrazine into inert nitrogen gas and water.

  • Validation Check: Observe the bleach bath. Effervescence (bubbling of N2 gas) will occur. Once the bubbling ceases entirely, neutralization is validated, and the tools can be safely washed with deionized water.

Immediate Spill Response and Disposal Plan

Because of its high toxicity and environmental hazard, 5-Fluoro-2-hydrazinyl-4-iodopyridine requires specialized spill and disposal protocols.

Spill Response Protocol
  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area. If the spill occurs outside a fume hood, a Self-Contained Breathing Apparatus (SCBA) is required for reentry.

  • Containment: Cover the spill with a damp, non-combustible absorbent material (e.g., damp sand or vermiculite). Never use sawdust, paper towels, or organic absorbents , as the localized heat of hydrazine oxidation can cause these materials to spontaneously combust[4].

  • Neutralization: Slowly spray the covered spill with a 5% Sodium Hypochlorite solution to neutralize the active hydrazine groups before physical collection.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Plan
  • Categorization: Label clearly as "Toxic/Halogenated Hydrazine Waste."

  • Prohibition: Do NOT flush any residual amounts down the drain. The compound is highly toxic to aquatic life and will persist in the environment.

  • Destruction: Disposal must be executed via high-temperature incineration by a certified hazardous waste contractor. Incineration ensures the complete cleavage of the carbon-fluorine and carbon-iodine bonds, preventing environmental halogen contamination.

Sources

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